L-Histidine
Description
Significance of L-Histidine as an Essential Amino Acid in Mammals and Other Organisms
This compound is classified as an essential amino acid for humans and many other mammals, meaning the body cannot synthesize it in sufficient quantities to meet physiological demands, and it must therefore be obtained from the diet. wikipedia.orgnih.gov Initially considered essential only for infants, longer-term studies have demonstrated its necessity for adults as well. wikipedia.org Dietary sources rich in histidine include meat, fish, eggs, soy, whole grains, beans, and nuts. nih.gov Its indispensability is underscored by the fact that a deficiency can lead to a decrease in body weight and an inability to maintain nitrogen balance, particularly when protein intake is low. nih.gov
The biosynthesis of this compound is a complex, ten-step enzymatic pathway that has been extensively studied in prokaryotes like E. coli. wikipedia.orgnih.gov This pathway starts from phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP). wikipedia.orgnih.gov In plants and lower eukaryotes, a similar biosynthetic route exists. nih.govnih.gov However, in humans and other animals, the absence of this de novo synthesis pathway necessitates its inclusion in their diet. wikipedia.orgnih.gov
Role of the Imidazole (B134444) Ring in Biochemical Functionality
The defining feature of histidine is its imidazole side chain, a five-membered aromatic ring containing two nitrogen atoms. nih.govnih.govbyjus.com This unique structure confers several critical biochemical properties that are central to its biological functions. mdpi.comnih.gov
Acid-Base Catalysis: With a pKa of approximately 6.0, the imidazole ring can act as both a proton donor and acceptor at physiological pH. nih.govwikipedia.org This ability to switch between protonated and unprotonated states makes histidine a key catalytic residue in the active sites of numerous enzymes. nih.govnih.govacs.org In the catalytic triad (B1167595) of serine proteases like trypsin, for instance, a histidine residue facilitates the transfer of protons, which is crucial for the enzyme's catalytic activity. nih.govnih.gov
Metal Ion Coordination: The nitrogen atoms in the imidazole ring are excellent ligands for coordinating with metal ions such as copper, zinc, and iron. wikipedia.orgmdpi.com This property is vital for the structure and function of many metalloproteins. A prominent example is hemoglobin, where histidine residues are directly involved in binding the heme group and stabilizing the iron-oxygen complex. quizlet.comkenyon.edu Specifically, the proximal histidine directly binds to the iron atom of the heme group, while the distal histidine stabilizes the bound oxygen through hydrogen bonding. quizlet.comaskfilo.comnih.gov
Aromaticity and Interactions: The imidazole ring is aromatic at all physiological pH values, containing six pi electrons. byjus.com This aromaticity allows it to participate in pi-stacking interactions, although this can be influenced by its charge. byjus.com
The chemical versatility of the imidazole ring is fundamental to the diverse roles histidine plays in biological systems. nih.govnih.gov
Overview of Histidine's Diverse Biological Activities
The biological functions of histidine extend far beyond its role as a building block for proteins. It serves as a precursor for several important biomolecules and is involved in a wide array of physiological processes. mdpi.comnih.govcreative-proteomics.com
Precursor to Histamine (B1213489): Through decarboxylation by the enzyme histidine decarboxylase, histidine is converted into histamine. wikipedia.orgnih.govmdpi.com Histamine is a crucial signaling molecule involved in local immune responses, allergic reactions, and gastric acid secretion. nih.govmdpi.com It also functions as a neurotransmitter in the brain. nih.govbmj.com
Precursor to Carnosine: Histidine is a precursor for the biosynthesis of carnosine (β-alanyl-L-histidine), a dipeptide found in high concentrations in muscle and brain tissue. wikipedia.orgmdpi.com Carnosine acts as an important intracellular buffer, antioxidant, and antiglycation agent. nih.govnih.gov While histidine is a component, its availability is not the rate-limiting step for carnosine synthesis. bmj.com
Metabolic Roles: Histidine metabolism is linked to one-carbon metabolism through the formation of formiminoglutamate (FIGLU), which requires tetrahydrofolate for its further conversion to glutamate (B1630785). nih.govmdpi.com This makes histidine one of the amino acids whose metabolites can enter the citric acid cycle. wikipedia.org
Other Biological Functions: Histidine plays a role in erythropoiesis (red blood cell formation), scavenging of reactive oxygen and nitrogen species, and has anti-inflammatory and antioxidant properties. nih.govmdpi.combmj.com It is also involved in the transport of metal ions like copper and iron. byjus.com Studies have explored the potential of histidine supplementation in various conditions, including metabolic syndrome, atopic dermatitis, and inflammatory bowel diseases, though further research is needed to confirm its efficacy. mdpi.comnih.govverywellhealth.com
The following table summarizes the key biological activities of histidine:
| Biological Activity | Description | Key Molecules Involved |
| Protein Synthesis | Incorporated into polypeptide chains as a fundamental building block. | This compound |
| Enzymatic Catalysis | Acts as a proton donor/acceptor in the active sites of many enzymes. | Imidazole ring |
| Metal Ion Binding | Coordinates with metal ions in metalloproteins like hemoglobin. | Imidazole ring |
| Histamine Production | Serves as the direct precursor to the signaling molecule histamine. | Histamine |
| Carnosine Synthesis | A key component of the dipeptide carnosine, important for muscle and brain function. | Carnosine |
| Metabolic Intermediate | Its catabolism produces intermediates that can enter central metabolic pathways. | Glutamate |
| Antioxidant & Anti-inflammatory | Scavenges free radicals and exhibits anti-inflammatory effects. | This compound, Carnosine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDVDQJCIGZPNO-YFKPBYRVSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)N | |
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Molecular Formula |
C6H9N3O2 | |
| Record name | histidine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Histidine | |
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Related CAS |
26062-48-6 | |
| Record name | L-Histidine homopolymer | |
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DSSTOX Substance ID |
DTXSID9023126 | |
| Record name | L-Histidine | |
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Molecular Weight |
155.15 g/mol | |
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Physical Description |
Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless | |
| Record name | Histidine | |
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| Record name | L-Histidine | |
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Solubility |
Fairly sol in water; insol in alcohol and ether; decomp 251-252 °C; specific optical rotation (c= 2 in 3 moles of HCl): +8.0 deg at 26 °C/D /Monohydrochloride/, SOL IN WATER; DECOMP AT 245 °C (ALSO REPORTED AS 196 °C); SPECIFIC OPTICAL ROTATION (C= 2) +47.6 DEG AT 20 °C/D /L-HISTIDINE DIHYDROCHLORIDE/, Insol in common neutral solvents except water, Insoluble in ethyl ether, acetone; slightly soluble in ethanol, In water, 4.56X10+4 mg/l @ 25 °C, 45.6 mg/mL, Soluble in water; Insoluble in ether, Slightly soluble (in ethanol) | |
| Record name | Histidine | |
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| Record name | (L)-HISTIDINE | |
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Vapor Pressure |
0.00000001 [mmHg] | |
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Color/Form |
Needles or plates, COLORLESS | |
CAS No. |
71-00-1 | |
| Record name | L-Histidine | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Histidine [USAN:INN] | |
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| Record name | HISTIDINE | |
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| Record name | (L)-HISTIDINE | |
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Melting Point |
287 °C (decomp), MP: 80 °C; anhydrous, mp: 140 °C /monohydrate/, 287 °C | |
| Record name | Histidine | |
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| Record name | (L)-HISTIDINE | |
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| Record name | L-Histidine | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Stereoisomerism and Specific Research Applications of Dl Histidine
Differentiation of L-Histidine and D-Histidine in Biological Systems
Amino acids, with the exception of glycine, are chiral molecules, meaning they exist as stereoisomers that are non-superimposable mirror images of each other, designated as L- and D-forms ajinomoto.combiopharmaspec.com. In biological systems, particularly in protein synthesis, L-amino acids are overwhelmingly utilized ajinomoto.combiopharmaspec.com. This compound, for instance, is essential for adults and infants alike, participating in vital biological processes such as proton buffering, metal ion chelation, scavenging reactive oxygen species, and serving as a precursor for histamine (B1213489) and carnosine researchgate.netwikipedia.org. Its imidazole (B134444) side chain is critical for its catalytic functions in enzymes and its role in protein structure and function wikipedia.orgrsc.org.
In contrast, D-histidine plays a more marginal role in typical mammalian physiology, although it has been investigated for potential protective functions, such as against certain bacterial spore infections nih.gov. Biological systems often exhibit stereoselectivity, meaning they can distinguish between and interact differently with L- and D-enantiomers. This stereospecificity is fundamental to enzyme-substrate interactions, receptor binding, and metabolic pathways biopharmaspec.comacs.org. While this compound is recognized and processed through standard metabolic routes, D-histidine may be recognized differently by biological machinery, leading to distinct biological effects or a lack of interaction altogether acs.orghmdb.ca.
Research on D-Histidine Bioactivity and Mechanisms
Recent research has highlighted several promising bioactivities of D-histidine, particularly in the context of combating bacterial infections and in synthetic chemistry.
D-Histidine as an Anti-Biofilm Agent
D-histidine has demonstrated significant efficacy as an anti-biofilm agent, particularly against Gram-negative bacteria like Pseudomonas aeruginosa medchemexpress.comresearchgate.netd-nb.info. Biofilms are complex communities of microorganisms encased in a self-produced matrix, which confer resistance to antibiotics and host immune defenses d-nb.infofrontiersin.org. D-histidine targets bacterial virulence mechanisms, notably by interfering with quorum sensing (QS) systems medchemexpress.comresearchgate.net. It works by non-covalently binding to bacterial regulatory factors or copper ion complexes, thereby inhibiting biofilm formation and bacterial motility medchemexpress.com.
Studies have shown that D-histidine can downregulate the expression of key QS-related genes, such as RhlI and RhlR, which are crucial for biofilm maturation and virulence factor production in Pseudomonas aeruginosa medchemexpress.comd-nb.infonih.gov. At a concentration of 100 mM, D-histidine has been observed to reduce RhlI gene expression by approximately 80% and RhlR gene expression by about 90% medchemexpress.comnih.gov. Furthermore, D-histidine has been shown to reduce bacterial motility, with swarming motility decreased to approximately 32% and swimming motility to 19% d-nb.info. In addition to inhibiting the formation of new biofilms, D-histidine can also promote the disintegration of mature biofilms. For instance, it has been shown to reduce the amount of biofilm in Pseudomonas aeruginosa PAO1 by about 55% medchemexpress.comd-nb.info. This dual action makes D-histidine a promising candidate for strategies aimed at preventing and treating biofilm-associated infections.
| Biofilm Inhibition Metric | D-Histidine Concentration | Effect | Reference |
| Pseudomonas aeruginosa PAO1 Biofilm Reduction | 100 mM | ~55% reduction | medchemexpress.comd-nb.info |
| RhlI Gene Expression Downregulation | 100 mM | ~80% downregulation | medchemexpress.comnih.gov |
| RhlR Gene Expression Downregulation | 100 mM | ~90% downregulation | medchemexpress.comnih.gov |
| Swarming Motility Reduction | Not specified | ~32% reduction | d-nb.info |
| Swimming Motility Reduction | Not specified | ~19% reduction | d-nb.info |
D-Histidine in Quorum Sensing Regulation
Quorum sensing (QS) is a critical cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation, in response to population density frontiersin.orgbiorxiv.org. D-histidine's ability to modulate QS pathways is central to its anti-biofilm activity. In Pseudomonas aeruginosa, the Rhl QS system, regulated by RhlI and RhlR, controls the production of virulence factors such as rhamnolipid and pyocyanin, and is involved in swarming motility and biofilm establishment d-nb.infofrontiersin.org. D-histidine has been shown to specifically interfere with this Rhl system by downregulating the expression of RhlI and RhlR genes medchemexpress.comd-nb.infonih.gov. This disruption of QS signaling reduces the bacteria's ability to communicate and coordinate the processes necessary for forming and maintaining a robust biofilm frontiersin.orgnih.gov. While D-histidine's effect on the Las QS system in P. aeruginosa was not consistently observed, its impact on the Rhl system highlights a specific mechanism by which it exerts its anti-virulence and anti-biofilm effects d-nb.infonih.gov.
D-Histidine as a Catalyst in Peptide Formation
D-histidine has been identified as an effective catalyst in salt-induced peptide formation (SIPF) reactions, a process relevant to prebiotic chemistry and peptide synthesis medchemexpress.comnih.govnih.gov. In these reactions, amino acids condense to form peptide bonds, often facilitated by metal ions like Cu(II) nih.govnih.gov. D-histidine, in combination with copper ions, can significantly enhance the yield of dipeptides from their constituent amino acids medchemexpress.comnih.govnih.gov.
For example, in the formation of dialanine from alanine (B10760859), D-histidine has been shown to increase yields by 14-22 times compared to reactions without a catalyst medchemexpress.com. Similarly, it boosts dilysine formation by 2-3 times medchemexpress.com. Research also indicates that D-histidine, along with other amino acid enantiomers like glycine, can remarkably increase the yields of dipeptides such as dileucine by factors up to 40 nih.gov. These catalytic properties are attributed to the imidazole ring of histidine, which can participate in complex formation with metal ions, thereby activating amino acids for condensation medchemexpress.comnih.govnih.govmdpi.com. The SIPF reaction, catalyzed by amino acids like histidine, provides a model for how peptides could have formed under early Earth conditions nih.gov.
| Dipeptide Formed | Catalyst Used | Yield Enhancement (Approximate) | Reference |
| Dialanine | D-Histidine | 14-22 times | medchemexpress.com |
| Dilysine | D-Histidine | 2-3 times | medchemexpress.com |
| Dileucine | D-Histidine | Up to 40 times | nih.gov |
| Dimethionine | D-Histidine | Not specified | nih.gov |
Analytical Applications of Dthis compound in Chiral Separations
Dthis compound and its enantiomers play a role in the field of analytical chemistry, particularly in the development and application of chiral separation techniques. The ability to separate enantiomers is critical in pharmaceuticals, food science, and environmental monitoring, as enantiomers can have vastly different biological activities and toxicities acs.orgnih.gov.
Dthis compound itself can be utilized as a standard or a component in methods designed to resolve chiral compounds. For instance, it can be used to evaluate the efficiency of chiral stationary phases (CSPs) or chiral ligand exchange media used in High-Performance Liquid Chromatography (HPLC) sigmaaldrich.com. Dthis compound can also be employed in running buffers for capillary electrophoresis (CE), where its chiral properties, often in conjunction with metal ions like Cu(II), can aid in the separation of other chiral analytes sigmaaldrich.comstanford.edu. While some CSPs may require specific conditions to resolve histidine enantiomers, their separation is achievable on certain macrocyclic glycopeptide-based columns sigmaaldrich.com. Furthermore, this compound, complexed with copper, has been used as a mobile phase additive in HPLC for the chiral separation of other amino acids like phenylalanine and tryptophan researchgate.net. The development of sensitive analytical methods for DL-amino acids, including histidine, is an ongoing area of research, employing techniques such as LC-MS with specialized chiral labeling reagents nih.gov.
Histidine Metabolism and Regulation
Biosynthesis of L-Histidine
The de novo synthesis of this compound is a complex, energy-intensive process that is absent in humans and other animals, making it an essential amino acid that must be obtained through diet. wikipedia.org In contrast, microorganisms and plants can synthesize histidine from the precursor phosphoribosyl pyrophosphate (PRPP). wikipedia.orgtaiwanphytopath.org
Enzymatic Pathways and Intermediates (e.g., from Phosphoribosyl Pyrophosphate)
The biosynthesis of this compound is a ten-step enzymatic pathway that begins with the condensation of adenosine (B11128) triphosphate (ATP) and 5-phosphoribosyl-1-pyrophosphate (PRPP). wikipedia.orgwikipathways.org PRPP itself is derived from the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgwikipathways.org This initial reaction is a critical and thermodynamically unfavorable step, suggesting that the pathway's flux is likely controlled by product inhibition. nih.gov
The pathway proceeds through a series of intermediates. bioone.org The condensation of ATP and PRPP forms N'-5'-phosphoribosyl-ATP (PRATP). bioone.orgpathbank.org This is then irreversibly hydrolyzed to phosphoribosyl-AMP (PRAMP). wikipedia.orgnih.gov The purine (B94841) ring of PRAMP is subsequently opened to form 5'-ProFAR. nih.gov An amination step, utilizing glutamine as a nitrogen donor, converts PRFAR to imidazole-glycerol phosphate (IGP) and the byproduct 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR). bioone.orgnih.gov AICAR is a key intermediate that links histidine biosynthesis to the de novo purine biosynthetic pathway. bioone.orgmdpi.com
IGP is then dehydrated to form imidazole (B134444) acetol-phosphate (IAP). nih.gov A transamination reaction using glutamate (B1630785) as the amino group donor converts IAP to L-histidinol phosphate (Hol-P). nih.gov Hol-P is then dephosphorylated to L-histidinol. nih.gov The final two steps involve the oxidation of L-histidinol to L-histidinal and then to this compound. nih.gov
Table 1: Intermediates in this compound Biosynthesis
| Intermediate | Precursor(s) | Enzyme(s) |
| N'-5'-phosphoribosyl-ATP (PRATP) | ATP, PRPP | ATP-phosphoribosyl transferase |
| Phosphoribosyl-AMP (PRAMP) | PRATP | PRATP pyrophosphohydrolase |
| N'-[(5'-phosphoribosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (ProFAR) | PRAMP | PRAMP cyclohydrolase |
| N'-[(5-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) | ProFAR | PRFAR isomerase |
| Imidazole glycerol-phosphate (IGP) | PRFAR, Glutamine | Imidazole glycerol-phosphate synthase |
| Imidazole acetol-phosphate (IAP) | IGP | Imidazole glycerol-phosphate dehydratase |
| L-Histidinol-phosphate (Hol-P) | IAP, Glutamate | Histidinol-phosphate aminotransferase |
| L-Histidinol | Hol-P | Histidinol-phosphate phosphatase |
| L-Histidinal | L-Histidinol | Histidinol (B1595749) dehydrogenase |
| This compound | L-Histidinal | Histidinol dehydrogenase |
This table provides a summary of the key intermediates in the this compound biosynthetic pathway, their precursors, and the enzymes that catalyze their formation.
Key Enzymes in Histidine Biosynthesis (e.g., ATP-phosphoribosyl transferase, Histidinol-phosphate phosphatase)
Several key enzymes, often encoded by a set of genes organized in an operon in bacteria, catalyze the ten reactions of histidine biosynthesis. wikipedia.orgmdpi.com
ATP-phosphoribosyltransferase (HisG): This enzyme catalyzes the first committed step of the pathway, the condensation of ATP and PRPP. wikipedia.orgnih.govwikipedia.org It is a primary site of regulation for the entire pathway. wikipedia.orgebi.ac.uk ATP-phosphoribosyltransferases exist in two main forms: a long form found in lower eukaryotes and some bacteria, and a short form that requires a histidyl-tRNA synthetase paralogue, HisZ, for activity. nih.govwikipedia.org
Phosphoribosyl-ATP pyrophosphatase (HisE) and Phosphoribosyl-AMP cyclohydrolase (HisI): In many bacteria like E. coli, these two activities are carried out by a single bifunctional polypeptide. nih.gov They catalyze the second and third steps of the pathway, respectively. nih.gov
Imidazoleglycerol-phosphate dehydratase (HisB): This enzyme catalyzes the sixth step, the dehydration of IGP. nih.gov In some bacteria, this enzyme is bifunctional and also possesses histidinol-phosphate phosphatase activity. nih.gov
Histidinol-phosphate aminotransferase (HisC): This pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme catalyzes the seventh step, the transamination of IAP to L-histidinol phosphate. nih.gov
Histidinol-phosphate phosphatase (HisN/Hol-Pase): This enzyme is responsible for the penultimate step, the dephosphorylation of L-histidinol phosphate to L-histidinol. nih.govnih.govasm.org The origin and evolution of this enzyme are more complex compared to other enzymes in the pathway. nih.govasm.org In some organisms, this activity is part of a bifunctional protein with imidazoleglycerol-phosphate dehydratase. asm.orgebi.ac.uk
Histidinol dehydrogenase (HisD): This single enzyme catalyzes the final two oxidative steps, converting L-histidinol to L-histidinal and then to this compound. nih.gov This two-step process catalyzed by the same enzyme prevents the decomposition of the unstable L-histidinal intermediate. nih.gov
Regulatory Mechanisms of Histidine Biosynthesis in Microorganisms (e.g., Feedback Inhibition, Operon Structure, Attenuation)
The energetically expensive process of histidine biosynthesis is tightly regulated in microorganisms through several mechanisms to ensure cellular resources are used efficiently. ebi.ac.ukuwaterloo.ca
Feedback Inhibition: The primary and most immediate form of regulation is feedback inhibition of the first enzyme, ATP-phosphoribosyltransferase (HisG), by the end product, this compound. mdpi.comuwaterloo.caacs.org This allosteric inhibition rapidly adjusts the flow of intermediates through the pathway in response to the availability of external histidine. mdpi.comproteopedia.orgresearchgate.net In some cases, this inhibition is synergistic with other molecules like guanosine (B1672433) tetraphosphate (B8577671) (ppGpp), which signals adverse environmental conditions. ebi.ac.ukproteopedia.org
Operon Structure: In many bacteria, including Salmonella enterica and Escherichia coli, the genes encoding the histidine biosynthetic enzymes are clustered together in a single unit called the his operon. mdpi.comuwaterloo.caslideshare.net This operon is transcribed into a single polycistronic mRNA, allowing for the coordinated expression of all the enzymes in the pathway. slideshare.netslideshare.net
Attenuation: A second layer of regulation at the transcriptional level is attenuation. mdpi.comuwaterloo.ca This mechanism fine-tunes the expression of the his operon in response to the intracellular levels of charged histidyl-tRNA. mdpi.comscispace.com When histidyl-tRNA levels are high, transcription terminates prematurely at a regulatory element called the attenuator, located upstream of the first structural gene. mdpi.comslideshare.net Conversely, when charged histidyl-tRNA is scarce, the ribosome stalls during the translation of a leader peptide, leading to a change in the secondary structure of the mRNA that allows transcription to proceed through the entire operon. scribd.com
Histidine Biosynthesis in Plants and Eukaryotes
Plants and lower eukaryotes like fungi also synthesize histidine de novo, and the fundamental biosynthetic pathway is conserved. wikipedia.orgtaiwanphytopath.org However, there are some key differences in gene organization and regulation compared to microorganisms.
In plants, the enzymes for histidine biosynthesis have been identified, and evidence suggests the pathway is localized within the plastids. bioone.orgbioone.org Regulation in plants also appears to be centered on ATP-phosphoribosyltransferase, which is subject to feedback inhibition by histidine. bioone.org However, unlike the well-defined his operon in bacteria, the genes for histidine biosynthesis in plants are not typically clustered. bioone.org
In fungi such as Saccharomyces cerevisiae and Neurospora crassa, some of the histidine biosynthetic genes are fused, encoding multifunctional enzymes. wikipedia.org For instance, in S. cerevisiae, the HIS4 gene encodes a trifunctional protein with phosphoribosyl-AMP cyclohydrolase, phosphoribosyl-ATP pyrophosphohydrolase, and histidinol dehydrogenase activities. taiwanphytopath.orgwikipathways.org Regulation in fungi involves both feedback inhibition and a complex transcriptional control system that coordinates histidine biosynthesis with other metabolic pathways, such as purine biosynthesis. bioone.org
Catabolism of this compound
The breakdown of this compound serves various physiological purposes, including providing a source of glutamate for the citric acid cycle. wikipedia.org
Deamination Pathways (e.g., via Histidase to Urocanate)
The primary catabolic pathway for this compound in both microorganisms and mammals begins with a non-oxidative deamination reaction. wikipedia.orgnih.govcreative-proteomics.com
This initial step is catalyzed by the enzyme histidine ammonia-lyase (histidase) , which removes the alpha-amino group from this compound to produce urocanic acid (urocanate) and ammonia. wikipedia.orgnih.gov This enzyme is predominantly found in the liver and the stratum corneum of the skin. nih.gov
Following its formation, urocanate is further metabolized. The enzyme urocanase converts urocanic acid into 4-imidazolone-5-propionate. wikipedia.org Subsequently, imidazolonepropionase hydrolyzes this intermediate to N-formiminoglutamate (FIGLU). wikipedia.org The formimino group is then transferred to tetrahydrofolate, yielding glutamate, which can enter central metabolism. wikipedia.org
A minor pathway for histidine degradation involves its transamination by a histidine aminotransferase to form imidazole pyruvate, which eventually leads to the production of aspartate. nih.gov
Conversion to Glutamate and One-Carbon Metabolism Interconnection
The breakdown of histidine is a multi-step process that ultimately yields glutamate. news-medical.net This conversion begins with the deamination of histidine to urocanic acid, followed by hydration and cleavage of the imidazole ring to form N-formiminoglutamate (FIGLU). news-medical.net The final step involves the transfer of the formimino group from FIGLU to tetrahydrofolate (THF), a crucial coenzyme in one-carbon metabolism. news-medical.netnih.gov This reaction, catalyzed by glutamate formiminotransferase, produces glutamate and 5,10-methenyl-THF. nih.govnih.gov
This final step establishes a significant link between histidine catabolism and one-carbon metabolism. nih.gov The 5,10-methenyl-THF generated can be utilized in various biosynthetic pathways that require single-carbon units. news-medical.net A deficiency in folate can disrupt this process, leading to an accumulation of FIGLU and impaired histidine breakdown. nih.gov Consequently, the FIGLU excretion test, which measures the amount of FIGLU in urine after a histidine load, is a diagnostic tool for identifying THF deficiency. nih.gov
The glutamate produced from histidine catabolism can enter the tricarboxylic acid (TCA) cycle after being converted to α-ketoglutarate, highlighting its role as a glucogenic amino acid. uomustansiriyah.edu.iqcreative-proteomics.com
Enzymes Involved in Histidine Catabolism
The catabolism of histidine to glutamate is facilitated by a series of specific enzymes:
Histidase (Histidine Ammonia-Lyase or HAL): This is the first and rate-limiting enzyme in the pathway, catalyzing the non-oxidative deamination of histidine to form urocanic acid and ammonia. psgcas.ac.inwikipedia.org Histidase is primarily found in the liver and skin. mhmedical.comtandfonline.com Its activity is regulated by the availability of histidine, increasing with high protein intake and decreasing with low protein intake. mdpi.com
Urocanase (Urocanate Hydratase): This enzyme catalyzes the second step, the hydration of urocanic acid to 4-imidazolone-5-propionate. psgcas.ac.inontosight.ai It is a highly unstable enzyme that is partially stabilized by pyridoxal phosphate. researchgate.net The skin lacks urocanase, leading to an accumulation of trans-urocanate in the stratum corneum. nih.gov
Imidazolone Propionate Hydrolase: This hydrolase acts on 4-imidazolone-5-propionate, adding a water molecule to open the imidazole ring and form N-formiminoglutamate (FIGLU). nih.govpsgcas.ac.in
Glutamate Formiminotransferase: As mentioned previously, this enzyme transfers the formimino group from FIGLU to tetrahydrofolate (THF), yielding glutamate and 5,10-methenyl-THF. nih.gov
Table 1: Key Enzymes in Histidine Catabolism
| Enzyme | Abbreviation | Function | Substrate | Product(s) |
|---|---|---|---|---|
| Histidase | HAL | Deamination | Histidine | Urocanic acid, Ammonia |
| Urocanase | Hydration | Urocanic acid | 4-imidazolone-5-propionate | |
| Imidazolone Propionate Hydrolase | Hydrolysis | 4-imidazolone-5-propionate | N-formiminoglutamate (FIGLU) | |
| Glutamate Formiminotransferase | Formimino group transfer | FIGLU, THF | Glutamate, 5,10-methenyl-THF |
Inborn Errors of Histidine Catabolism
Histidinemia is the primary inborn error of histidine catabolism, resulting from a deficiency in the enzyme histidase. tandfonline.comwikipedia.org This autosomal recessive disorder is one of the more common metabolic disorders, with varying incidence rates globally. mhmedical.com The deficiency in histidase activity leads to a metabolic block, preventing the conversion of histidine to urocanic acid. mhmedical.com
The biochemical consequences of histidinemia include:
Elevated levels of histidine in the blood, urine, and cerebrospinal fluid. mhmedical.commhmedical.com
Increased urinary excretion of histidine and its transamination products, such as imidazole pyruvic acid, imidazole lactic acid, and imidazole acetic acid. psgcas.ac.intandfonline.com
Decreased concentrations of urocanic acid in the blood and skin. mhmedical.com
Initially, histidinemia was thought to be associated with developmental issues like mental retardation and speech defects. psgcas.ac.inwikipedia.org However, extensive newborn screening and long-term follow-up have revealed that the majority of individuals with histidinemia are asymptomatic and have normal intellectual development, leading to its reclassification as a largely benign condition. wikipedia.orgmhmedical.com
Another rare disorder, urocanic aciduria , is caused by a deficiency in the enzyme urocanase. mhmedical.com This results in an accumulation and increased excretion of urocanic acid in the urine. psgcas.ac.inmhmedical.com It is also considered a benign condition with minimal clinical manifestations. psgcas.ac.inmhmedical.com
Table 2: Inborn Errors of Histidine Catabolism
| Disorder | Deficient Enzyme | Primary Accumulated Metabolite(s) | Clinical Significance |
|---|---|---|---|
| Histidinemia | Histidase | Histidine, Imidazole pyruvic acid | Generally considered benign; most individuals are asymptomatic. wikipedia.orgmhmedical.com |
| Urocanic Aciduria | Urocanase | Urocanic acid | Appears to be a benign disorder. mhmedical.com |
Interconnections with Other Metabolic Pathways
Purine Biosynthesis: The biosynthesis of histidine is connected to the de novo synthesis of purines. plos.orgmdpi.com Both pathways utilize phosphoribosyl pyrophosphate (PRPP) as a starting substrate. news-medical.netplos.org Furthermore, an intermediate in histidine biosynthesis, 5-aminoimidazole-4-carboxamide ribotide (AICAR), is also an intermediate in the purine synthesis pathway. plos.orgmdpi.com This connection highlights the coordinated regulation of these two anabolic routes.
Tricarboxylic Acid (TCA) Cycle: The catabolism of histidine provides a direct link to the TCA cycle. researchgate.netlongdom.org The final product of histidine degradation, glutamate, can be deaminated to form α-ketoglutarate, a key intermediate of the TCA cycle. uomustansiriyah.edu.iqcreative-proteomics.com This makes histidine a glucogenic amino acid, meaning its carbon skeleton can be used for the synthesis of glucose via gluconeogenesis. news-medical.net This connection allows the cell to utilize histidine as a source of energy when needed. news-medical.net
Molecular and Cellular Functions of Histidine
Histidine in Protein Structure and Stability
Histidine is a highly versatile amino acid, and its imidazole (B134444) side chain plays a crucial role in the structure and stability of proteins. This is due to its unique ability to act as both a hydrogen bond donor and acceptor, its aromatic character, and its capacity to coordinate with metal ions.
Metal Ion Binding and Chelation by Histidine Residues
The imidazole side chain of histidine is an excellent ligand for a variety of metal ions, including zinc, copper, nickel, cobalt, and manganese. nih.govmdpi.com This is due to the presence of two nitrogen atoms in the imidazole ring, which can act as electron donors. nih.gov This metal-binding ability is critical for the function of many proteins. For instance, histidine residues are found in the active sites of enzymes like carbonic anhydrase, where they coordinate with a zinc ion that acts as a Lewis acid. nih.gov Histidine-rich motifs are also important in DNA transcription factors, participating in the formation of zinc-finger structures that bind to nucleic acids. nih.gov
The coordination of metal ions by histidine is pH-dependent, as the nitrogen atoms need to be deprotonated to bind the metal. mdpi.com The geometry of the resulting metal complex is also dependent on the specific metal ion involved. For example, zinc ions typically favor a tetrahedral geometry, while nickel ions often prefer a square pyramidal or octahedral arrangement. mdpi.com The ability of histidine to chelate metal ions has been shown to be stereoselective, with L-histidine being more effective in facilitating the uptake of certain metal ions into cells compared to D-histidine. nih.gov
Role in Protein Folding and Conformational Dynamics
Histidine residues play a significant role in the processes of protein folding and the dynamic conformational changes that are often linked to protein function. The unique properties of its imidazole side chain allow it to participate in a variety of interactions that can stabilize or destabilize protein structures.
Studies have shown that histidine can be a key player in pH-dependent conformational switches in proteins. nih.govnih.gov For example, the protonation of stacked histidine residues at a dimer interface can lead to a reversible transition from a compact, folded state to a molten globule state, thereby regulating the protein's function, such as DNA binding. nih.gov This ability to respond to changes in pH is crucial for the function of various proteins, including some viral proteins that undergo conformational changes in the acidic environment of endosomes. nih.gov
pH-Dependent Interactions and Protonation States in Proteins
The imidazole side chain of histidine has a pKa value close to physiological pH, allowing it to exist in both neutral and protonated forms within the cellular environment. nih.govnih.gov This property makes histidine a key player in pH-dependent interactions and functional regulation of proteins. The protonation state of histidine can be modulated by its local environment within the protein, including interactions with neighboring residues. nih.gov
At lower pH, the imidazole ring becomes protonated, acquiring a positive charge. This change in charge can disrupt existing interactions and trigger significant conformational changes. nih.govresearchgate.net For instance, the protonation of histidine can lead to the disruption of stabilizing interactions like hydrogen bonds and aromatic packing, inducing a switch to a different protein conformation. nih.govresearchgate.net This pH-dependent protonation is a molecular switch that is implicated in the function of many proteins, including those involved in viral entry into host cells. nih.gov
The pKa of a histidine residue can be significantly influenced by its surrounding environment. For example, an interaction with an aromatic residue can stabilize the protonated form of histidine, thereby increasing its pKa value. nih.gov Conversely, the protonation state of histidine can be coupled to the protonation of other residues, leading to cooperative effects that are crucial for protein function. mdpi.com
| Interaction Type | Effect on Histidine pKa | Functional Implication |
| Histidine-Aromatic Interaction | Can increase pKa | Stabilizes the protonated state, influencing binding and catalysis |
| Histidine-Serine H-bond | Stabilizes higher-pH conformation | Disrupted by protonation at lower pH, triggering conformational change |
Aromatic Interactions (π–π, Cation–π, CH–π) Involving Histidine
The imidazole ring of histidine is aromatic, enabling it to participate in a variety of non-covalent interactions that are crucial for protein structure and function. nih.gov These interactions include π–π stacking, cation–π interactions, and CH–π interactions. nih.govd-nb.info
π–π Stacking Interactions: The aromatic imidazole ring of a neutral histidine can stack with the aromatic side chains of other amino acids like phenylalanine, tyrosine, and tryptophan. d-nb.info These interactions contribute significantly to protein stability, with energies ranging from -3.0 to -4.0 kcal/mol, which is stronger than typical van der Waals forces. d-nb.info
Cation–π Interactions: When protonated, the imidazolium (B1220033) ring of histidine carries a positive charge and can engage in strong cation–π interactions with the electron-rich aromatic rings of other residues. nih.govd-nb.info These interactions are notably stronger than π–π stacking interactions. nih.govd-nb.info Conversely, a neutral histidine can act as the aromatic partner in a cation–π interaction with a positively charged residue like lysine (B10760008) or arginine. d-nb.info
CH–π Interactions: Histidine can also participate in CH–π interactions, where a C-H bond from another residue interacts with the π-system of the imidazole ring. nih.gov
The strength and nature of these aromatic interactions are pH-dependent due to the change in the protonation state of the histidine. nih.gov For example, the affinity of a protonated histidine for an aromatic residue via a cation–π interaction is greater than the affinity of a neutral histidine for an aromatic residue (π–π interaction) or a cationic residue (cation–π interaction). nih.gov These varied interactions allow histidine to play a dynamic role in protein structure and recognition.
| Interaction Type | Interacting Partners | Significance |
| π–π Stacking | Neutral Histidine and other aromatic residues (Phe, Tyr, Trp) | Contributes to protein stability |
| Cation–π | Protonated Histidine and aromatic residues; Neutral Histidine and cationic residues (Lys, Arg) | Stronger than π–π stacking; important for binding and recognition |
| CH–π | Histidine and residues with C-H bonds | Contributes to the overall stability of protein structures |
Histidine in Enzyme Catalysis
The unique chemical properties of histidine's imidazole side chain make it one of the most common amino acid residues found in the active sites of enzymes.
General Acid-Base Catalysis by the Imidazole Ring
The imidazole side chain of histidine has a pKa value near neutrality, which allows it to act as both a proton donor (general acid) and a proton acceptor (general base) at physiological pH. letstalkacademy.comwikibooks.orgnih.gov This dual functionality is a cornerstone of its role in enzyme catalysis.
As a general base , the nitrogen atom of the imidazole ring can accept a proton from a substrate or a water molecule. This is a key step in many enzymatic reactions, such as in the mechanism of chymotrypsin, where a histidine residue abstracts a proton from a serine residue, increasing its nucleophilicity. wikibooks.org In other enzymes, like carbonic anhydrase, a histidine facilitates the removal of a proton from a zinc-bound water molecule to generate a reactive hydroxide (B78521) ion. wikibooks.org
As a general acid , the protonated imidazolium ion can donate a proton to a substrate, which can facilitate bond cleavage or stabilize a transition state. wikibooks.org For example, in the mechanism of ribonuclease A, one histidine residue acts as a general base to deprotonate a hydroxyl group, while another histidine acts as a general acid to protonate a leaving group. wikibooks.org
This ability to shuttle protons is fundamental to the catalytic activity of a vast number of enzymes, making histidine a versatile and essential component of many biological processes. pnas.org
Histidine as a Nucleophile in Phosphoryl Transfer
The imidazole side chain of histidine is a versatile player in enzyme catalysis, capable of acting as a nucleophile, a general acid, or a general base depending on its protonation state. nih.govnih.gov In the context of phosphoryl transfer reactions, which are fundamental to processes like cell signaling and energy regulation, histidine often serves as a potent nucleophile. pnas.orgsquarespace.com
Enzymatic phosphoryl transfer can proceed through a direct transfer to a nucleophile or via the formation of a covalent intermediate. pnas.org In many phosphotransferases, a histidine residue in the enzyme's active site attacks the γ-phosphate of a donor molecule like ATP. pnas.orgsquarespace.com This nucleophilic attack results in the formation of a transient, high-energy phosphohistidine (B1677714) (pHis) intermediate, releasing the leaving group (e.g., ADP). nih.govsquarespace.com This intermediate is then susceptible to attack by a second nucleophile, such as a water molecule or another substrate, which completes the phosphoryl transfer and regenerates the free enzyme. pnas.org
A prominent example is found in nucleoside diphosphate (B83284) kinases (NDPKs), which maintain the cellular balance of nucleoside triphosphates (NTPs). squarespace.com In NDPKs, a catalytic histidine residue attacks the terminal phosphate (B84403) of an NTP (like ATP), forming a 1-pHis intermediate. nih.govsquarespace.com This phosphorylated enzyme then transfers the phosphoryl group to a nucleoside diphosphate (NDP), producing a new NTP and returning the enzyme to its initial state. nih.govsquarespace.com Similarly, in the two-component signaling systems common in bacteria, a sensor histidine kinase autophosphorylates on a histidine residue. nih.gov An adjacent acidic residue, acting as a general base, enhances the nucleophilic character of the histidine, facilitating its attack on the γ-phosphate of ATP. nih.gov
The effectiveness of histidine as a nucleophile in these reactions is notable. Studies comparing the reactivity of amine nucleophiles (like the imidazole group of histidine) to oxygen nucleophiles with ATP have shown that amine reactions are 30-100 times faster at physiological temperatures. squarespace.com This intrinsic reactivity may be one reason why nitrogen nucleophiles, particularly histidine, have been selected in evolution for roles in biological phosphoryl transfer. squarespace.com
Role in Catalytic Triads (e.g., Serine Hydrolases)
Histidine is a crucial component of the catalytic triad (B1167595), a common structural motif found in the active site of many hydrolase and transferase enzymes. wikipedia.org The most extensively studied example is the Ser-His-Asp triad, characteristic of serine hydrolases like trypsin and chymotrypsin, which represent about 1% of the genes in the human proteome. wikipedia.orgwikipedia.org
In this triad, the three amino acid residues work in concert to generate a powerful nucleophile for covalent catalysis. wikipedia.org The function of each residue is highly specific:
Aspartate (or Glutamate): The acidic residue is hydrogen-bonded to the histidine. wikipedia.org This interaction orients the histidine's imidazole ring and polarizes it, increasing the pKa of its nitrogen atom from approximately 7 to about 12. wikipedia.org
Histidine: Functioning as a potent general base, the now more basic histidine residue abstracts a proton from the hydroxyl group of the serine residue. wikipedia.orgacs.org
Serine: With its proton removed by histidine, the serine's hydroxyl oxygen becomes a highly reactive nucleophile. wikipedia.orgacs.org
The catalytic mechanism proceeds through a charge-relay network. wikipedia.org The activated serine nucleophile attacks the carbonyl carbon of the substrate (e.g., a peptide or ester bond), leading to the formation of a tetrahedral intermediate. acs.orgnih.gov The developing negative charge on the substrate's carbonyl oxygen is stabilized by an "oxyanion hole," typically formed by backbone amide groups in the active site. wikipedia.orgacs.org Subsequently, the histidine, now acting as a general acid, donates a proton to the leaving group, facilitating the cleavage of the scissile bond and forming a covalent acyl-enzyme intermediate. wikipedia.orgacs.org In the final step, a water molecule enters the active site, is deprotonated by the histidine (which again acts as a base), and the resulting hydroxide ion hydrolyzes the acyl-enzyme intermediate, releasing the product and regenerating the free enzyme. wikipedia.org
This catalytic triad motif is a classic example of convergent evolution, having appeared independently in at least 23 distinct enzyme superfamilies. wikipedia.org While the Ser-His-Asp arrangement is common, variations exist, but the fundamental role of histidine as a general acid-base catalyst remains a conserved feature. wikipedia.orgresearchgate.net
Mechanism of Histidine Decarboxylase (HDC)
Histidine decarboxylase (HDC) is the exclusive enzyme responsible for synthesizing histamine (B1213489) from its precursor, this compound, in a single-step reaction. wikipedia.org This enzyme is vital for producing histamine, a biogenic amine involved in neurotransmission, gastric acid secretion, and immune responses. wikipedia.orgontosight.ai Most HDCs are dependent on a pyridoxal-5'-phosphate (PLP) cofactor, a derivative of vitamin B6, to catalyze the decarboxylation. ontosight.airesearchgate.net
The catalytic mechanism of PLP-dependent HDC can be outlined in several key steps:
Schiff Base Formation: In its resting state, the PLP cofactor is covalently bound to a lysine residue (Lys305 in human HDC) in the active site, forming an internal aldimine or Schiff base. wikipedia.orgresearchgate.net When the substrate, histidine, enters the active site, its amino group displaces the lysine's amino group, forming a new external aldimine (Schiff base) with the PLP. wikipedia.orgontosight.ai
Decarboxylation: The PLP cofactor acts as an "electron sink." The bond between the substrate's carboxyl group and its alpha-carbon is positioned perpendicular to the plane of the PLP's conjugated π-system. This orientation facilitates the departure of the carboxyl group as CO₂, leaving behind a transient carbanion. ebi.ac.uk The negative charge is stabilized by resonance within the PLP-substrate intermediate. ebi.ac.uk
Protonation: The carbanionic intermediate is then protonated. wikipedia.org In some HDCs, this step is mediated by a tyrosine residue from the opposing subunit of the enzyme homodimer, with a water molecule assisting the transfer. wikipedia.org This rapid protonation step yields the product, histamine, still bound to the PLP cofactor. ebi.ac.uk
Product Release: Finally, the Schiff base is hydrolyzed. The lysine residue in the active site attacks the PLP, reforming the original internal aldimine and releasing the histamine product. wikipedia.org
Some bacteria, such as Lactobacillus 30a, utilize a pyruvoyl group as a cofactor instead of PLP. ebi.ac.uk In this case, the mechanism also involves the formation of a Schiff base between the substrate's amino group and the pyruvoyl residue, which then acts as the electron sink to facilitate decarboxylation. ebi.ac.uk
Post-Translational Modifications of Histidine Residues
Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, greatly expanding their functional diversity. wikipedia.org Histidine, with its nucleophilic imidazole ring, is a target for several types of PTMs that play significant roles in cellular regulation. wikipedia.orgrsc.org
Types of Histidine PTMs (e.g., Methylation, Phosphorylation, Hydroxylation)
Histidine residues can undergo a variety of chemical modifications, each with distinct functional consequences. The most well-documented histidine PTMs include:
Phosphorylation: This involves the addition of a phosphate group to one of the two nitrogen atoms (Nπ or Nτ) in the imidazole ring, forming a phosphoramidate (B1195095) bond. nih.govuniprot.org Unlike the more stable O-linked phosphorylation on serine, threonine, or tyrosine, N-linked phosphohistidine (pHis) is labile, particularly at low pH, which has made it more challenging to study. nih.govresearchgate.net It is a key modification in two-component signaling systems in prokaryotes, fungi, and plants, and is increasingly recognized for its role in eukaryotic cell signaling. ontosight.aiabcam.com
Methylation: A methyl group is transferred from a donor, typically S-adenosylmethionine (SAM), to one of the imidazole nitrogen atoms, resulting in Nπ-methylhistidine or Nτ-methylhistidine. rsc.org This modification has been identified in numerous proteins, including actin and histones, and is associated with regulating protein stability and cell signaling. rsc.orgresearchgate.net
Hydroxylation: The addition of a hydroxyl group to the histidine side chain is another identified PTM. rsc.org
Other Modifications: Histidine residues can also be subject to other PTMs such as adenylylation (the addition of an adenylyl moiety) and diphthamide (B1230887) formation, a complex modification found on elongation factor 2 (eEF2) that is crucial for protein synthesis. wikipedia.org
Table 1: Common Post-Translational Modifications of Histidine
| Modification | Added Group | Key Function | Example Protein(s) |
|---|---|---|---|
| Phosphorylation | Phosphate (PO₄³⁻) | Signal transduction, enzyme regulation nih.govontosight.ai | Histidine kinases, PGAM1, NME1/NME2 nih.govnih.gov |
| Methylation | Methyl (CH₃) | Protein stability, cell signaling rsc.org | Actin, Histones, Myosin, RPL3 rsc.orgnih.gov |
| Hydroxylation | Hydroxyl (OH) | Protein structure and function rsc.org | Not specified in sources |
| Diphthamide | Complex moiety | Protein synthesis regulation wikipedia.org | Eukaryotic Elongation Factor 2 (eEF2) wikipedia.org |
Histidine Methyltransferases and Mechanisms
Histidine methylation is catalyzed by a class of enzymes known as histidine methyltransferases (HMTs). rsc.org These enzymes utilize S-adenosylmethionine (SAM) as the methyl group donor. rsc.org The methylation reaction proceeds via an SN2 mechanism, where a nitrogen atom of the histidine's imidazole ring performs a nucleophilic attack on the electrophilic methyl group of SAM. rsc.org This transfers the methyl group to the histidine and releases S-adenosylhomocysteine (SAH). rsc.org
Depending on which nitrogen atom of the imidazole ring is targeted, the process is catalyzed by different enzymes:
Nτ-methylation (N3-methylation): SETD3 was the first identified human enzyme that specifically catalyzes the methylation of the Nτ nitrogen of histidine. rsc.orgnih.gov Its primary and most well-characterized substrate is actin, where it methylates His73. nih.gov METTL18 is another Nτ-specific HMT, responsible for methylating His245 in the ribosomal protein RPL3. rsc.org
Nπ-methylation (N1-methylation): METTL9 has been identified as a broad-specificity Nπ-histidine methyltransferase. researchgate.netnih.gov It recognizes an "xHxH" motif in its substrates, where it methylates the second histidine residue. researchgate.netnih.gov
The discovery and characterization of these enzymes have been recent, significantly advancing the understanding of protein histidine methylation's role in biology. rsc.orgresearchgate.net
Impact of PTMs on Protein Function and Cell Signaling
Post-translational modifications of histidine residues are critical regulatory mechanisms that modulate protein activity, stability, and intermolecular interactions, thereby influencing a wide array of cellular signaling pathways. ontosight.aijmb.or.kr
The impact of histidine phosphorylation is best understood in the context of signal transduction. In bacterial two-component systems, the phosphorylation of a histidine kinase by an environmental stimulus is the first step in a phosphorelay cascade that ultimately controls cellular responses. ontosight.ai In eukaryotes, phosphohistidine acts as a crucial intermediate in enzymes like phosphoglycerate mutase 1 (PGAM1) and can regulate metabolic pathways. nih.govjmb.or.kr The reversible nature of phosphorylation, controlled by kinases and phosphatases (like PHPT1), allows for rapid and dynamic regulation of protein function. abcam.comjmb.or.kr
Histidine methylation introduces more subtle but equally important changes. By adding a methyl group, the size and hydrophobicity of the histidine side chain are altered, and its protonation and tautomeric states become fixed. researchgate.net These changes can affect:
Protein Stability and Synthesis: Methylation of actin by SETD3 is thought to be crucial for its stability and function as a major component of the cytoskeleton. rsc.org
Cell Signaling: Methylation of signaling proteins can alter their interactions with other molecules. rsc.org For example, methylation of the S100A9 protein is linked to inflammatory responses. rsc.org
Metal Ion Chelation: The ability of histidine to coordinate metal ions can be modulated by methylation, potentially impacting the function of metalloproteins. researchgate.net
Histidine in Specific Cellular Processes
Interactions with DNA and RNA (e.g., Zinc Finger Proteins, RNA-binding proteins)
Histidine residues play a crucial role in the interaction of proteins with nucleic acids, DNA and RNA. nih.gov This interaction is often mediated through specific structural motifs, with zinc fingers being a prominent example. uniprot.orgwikipedia.org
Zinc Finger Proteins: Zinc fingers are small, independently folded protein domains that are stabilized by the coordination of one or more zinc ions. uniprot.org The coordination of the zinc ion typically involves cysteine and/or histidine residues. uniprot.orgwikipedia.org The classical Cys2His2 zinc finger, common in mammalian transcription factors, features a ββα fold where two cysteine and two histidine residues coordinate the zinc ion. wikipedia.orgjmb.or.kr This structure allows the protein to bind to specific sequences of DNA or RNA. uniprot.orgjmb.or.kr The histidine residues are essential for creating the stable fold necessary for these interactions. jmb.or.kr While Cys2His2 is the most common, other variations exist, such as the C3H1-type zinc finger, which also relies on histidine for its structure and function in binding to RNA. ebi.ac.uk
RNA-binding Proteins: Histidine is one of the amino acids with the highest propensity to bind to RNA. oup.com Histidine residues can be found in various RNA-binding proteins and contribute to their function. For example, the Histidine Triad (HIT) superfamily of proteins are nucleotide-binding proteins characterized by a conserved histidine motif. nih.govmagtechjournal.com These proteins are involved in various cellular processes and their ability to bind nucleotides is central to their function. nih.gov Furthermore, proteins with homopolymeric histidine tracts (stretches of five or more histidines) are often involved in DNA- and RNA-related functions, and these histidine repeats can be directly involved in targeting proteins to specific cellular compartments like nuclear speckles. plos.org
Direct Interactions with Nucleic Acids: Beyond structured domains, histidine can directly interact with the nucleic acid backbone. nih.gov The imidazole ring of histidine can be protonated at physiological pH, allowing for electrostatic interactions with the negatively charged phosphate backbone of DNA and RNA. nih.gov Studies have shown that a significant percentage of direct histidine-DNA hydrogen bonds are to the phosphate backbone. nih.gov Peptides containing histidine have been shown to bind to single-stranded RNA, and this binding is influenced by pH, highlighting the role of the histidine's charge in the interaction. nih.gov
Table 3: Examples of Histidine's Role in Protein-Nucleic Acid Interactions
| Interaction Type | Description | Key Features |
|---|---|---|
| Cys2His2 Zinc Fingers | A common DNA-binding motif in transcription factors. | Two cysteine and two histidine residues coordinate a zinc ion to stabilize a ββα fold. wikipedia.orgjmb.or.kr |
| C3H1-type Zinc Fingers | An RNA-binding motif. | A conserved arrangement of three cysteines and one histidine coordinates a zinc ion. ebi.ac.uk |
| Histidine Triad (HIT) Proteins | A superfamily of nucleotide-binding proteins. | Characterized by a conserved histidine-x-histidine-x-histidine motif. nih.govmagtechjournal.com |
| Polyhistidine Tracts | Stretches of multiple histidine residues. | Implicated in DNA- and RNA-related functions and protein localization. plos.org |
| Direct Phosphate Backbone Interaction | Electrostatic and hydrogen bonding interactions. | The positively charged imidazole ring of histidine interacts with the negatively charged phosphate groups of nucleic acids. nih.gov |
Histidine Derivatives and Analogues in Academic Research
Naturally Occurring Histidine-Containing Dipeptides
Histidine-containing dipeptides are a class of molecules found in various animal tissues, playing significant roles in physiological processes. These dipeptides are synthesized from histidine and other amino acids, with L-histidine being the key component derived from Dthis compound.
Carnosine (β-alanyl-L-histidine): Synthesis, Biological Activities, and Research
Carnosine is a dipeptide synthesized in the body from β-alanine and this compound, with this compound being a component of Dthis compound. It is found in high concentrations in skeletal muscle, brain, and gastrointestinal tissues across vertebrates nih.govresearchgate.netwikipathways.org. Carnosine's biological activities are multifaceted, encompassing potent antioxidant properties, metal ion chelation, anti-glycation effects, and pH buffering nih.govdarwin-nutrition.frresearchgate.nettechscience.com. Research indicates that carnosine scavenges reactive oxygen species (ROS) and alpha-beta unsaturated aldehydes, which are formed during lipid peroxidation and oxidative stress nih.govresearchgate.netresearchgate.net. Its anti-glycation activity is crucial in preventing the formation of advanced glycation end-products (AGEs), which contribute to aging and diabetic complications nih.govdarwin-nutrition.fr. Furthermore, carnosine's high buffering capacity helps maintain acid-base balance in muscle cells, particularly during intense exercise nih.govdarwin-nutrition.frfrontiersin.org. Studies have explored carnosine's potential in mitigating muscle fatigue, slowing aging processes, and offering neuroprotection against oxidative damage and protein aggregation implicated in neurodegenerative diseases nih.govdarwin-nutrition.fr.
Data Table: Carnosine Properties and Biological Activities
| Property/Activity | Description/Finding | Research Focus |
| Chemical Structure | Dipeptide composed of β-alanine and this compound | - |
| Molecular Formula | C₉H₁₄N₄O₃ | - |
| Molecular Weight | 226.23 g/mol | - |
| Primary Biological Role | Intracellular buffer, antioxidant, anti-glycation agent, metal chelator | Muscle fatigue, aging, neuroprotection, diabetes complications, cardiovascular health |
| Antioxidant Mechanism | Scavenges ROS and reactive aldehydes, inhibits lipid peroxidation | Oxidative stress-related diseases, neurodegenerative disorders |
| Anti-glycation Mechanism | Inhibits the formation of advanced glycation end-products (AGEs) | Diabetic complications, aging-related tissue damage |
| Buffering Capacity | High buffering capacity around physiological pH, particularly in muscle tissue | Muscle performance during high-intensity exercise, exercise physiology |
| Tissue Distribution | High concentrations in skeletal muscle, brain, heart, and gastrointestinal tissues | Muscle function, neurological health, cardiac health |
| Research Findings | Reduces HbA1c and fasting glucose in diabetic patients; may protect against neurodegeneration; alleviates muscle fatigue. | Diabetes management, neurodegenerative disease prevention, sports performance enhancement, cardiovascular disease treatment, anti-aging effects. |
Anserine (B1665513) and Balenine (B107396): Properties and Research Focus
Anserine (β-alanyl-N-methyl-L-histidine) and balenine are methylated derivatives of carnosine, also synthesized from histidine and β-alanine precursors. While carnosine is the predominant histidine-containing dipeptide in humans, anserine is found in significant concentrations in the skeletal muscle of birds and rodents, and has also been detected in human cardiac and skeletal muscles nih.govmdpi.comnih.gov. Similar to carnosine, anserine and balenine exhibit antioxidant properties, contribute to pH buffering in muscles, and can detoxify reactive aldehydes nih.govnih.govresearchgate.netnih.gov. Research suggests that anserine may improve physical performance and reduce fatigue, particularly in activities requiring quick, repetitive movements nih.govresearchgate.net. Balenine, though less studied, has shown promise in enhancing muscle regeneration and antioxidative defense in animal models, with some studies indicating higher antioxidant and iron-chelating effects compared to carnosine and anserine, alongside greater in vivo stability researchgate.net. The synthesis of anserine can occur through the methylation of carnosine or by combining β-alanine with N-methyl-L-histidine nih.govresearchgate.netresearchgate.net.
Physiological Roles and Therapeutic Potential of Histidine Dipeptides
The physiological roles of histidine dipeptides, including carnosine, anserine, and balenine, are diverse and significant. Their primary function in muscle tissue is to act as intracellular buffers, helping to maintain pH homeostasis during intense anaerobic exercise by neutralizing accumulating hydrogen ions nih.govdarwin-nutrition.frfrontiersin.orgnih.gov. This buffering capacity is particularly important in fast-twitch muscle fibers, which are rich in these dipeptides nih.gov. Beyond buffering, their antioxidant activities protect cellular components from damage caused by reactive oxygen species and lipid peroxidation products nih.govresearchgate.netresearchgate.net. They also inhibit protein glycation, a process implicated in aging and the development of chronic diseases like diabetes nih.govdarwin-nutrition.fr. Research into their therapeutic potential highlights roles in mitigating muscle fatigue, enhancing exercise performance, and potentially offering benefits in neuroprotection and the management of age-related disorders and metabolic diseases nih.govdarwin-nutrition.frnih.govumw.edu.pl.
Histamine (B1213489) and its Derivatives
Histamine is a crucial biogenic amine synthesized from the amino acid histidine. Its diverse physiological functions are mediated through its interaction with specific histamine receptors.
Biosynthesis of Histamine from Histidine (Histidine Decarboxylase)
Histamine is synthesized from this compound, a component of Dthis compound, through a single-step enzymatic reaction catalyzed by histidine decarboxylase (HDC) nih.govfrontiersin.orgnih.govqmul.ac.uk. HDC is a pyridoxal-5'-phosphate (PLP)-dependent enzyme found in various cell types, including mast cells, neurons, and gastric enterochromaffin-like (ECL) cells nih.govwikipedia.orgnih.gov. The enzyme catalyzes the α-decarboxylation of histidine, removing a carboxyl group to produce histamine and carbon dioxide nih.govfrontiersin.orgqmul.ac.uk. In mammals, HDC is expressed as an inactive precursor that requires post-translational processing to become enzymatically functional wikipedia.orgnih.gov. The activity of HDC can be influenced by various factors, with histidine itself inducing its expression and histamine potentially downregulating it csic.es.
Histamine Receptors (H1R, H2R, H3R, H4R) and Receptor Mechanisms
Histamine exerts its diverse biological effects by binding to four distinct G protein-coupled receptors: H1R, H2R, H3R, and H4R nih.govmdpi.comfrontiersin.orgresearchgate.netmdpi.com. These receptors are widely distributed throughout the body and are involved in a range of physiological processes.
H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, H1R activation leads to the activation of phospholipase C, producing diacylglycerol and inositol-1,4,5-trisphosphate. This cascade results in the activation of protein kinase C (PKC) and the release of intracellular calcium ions. H1R is involved in regulating vasodilation, smooth muscle contraction, and mediating allergic responses mdpi.comresearchgate.netnih.gov.
H2 Receptor (H2R): Linked to Gs proteins, H2R activation stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP) via adenylyl cyclase and protein kinase A (PKA). Its primary roles include regulating gastric acid secretion and influencing cardiac function mdpi.comnih.gov.
H3 Receptor (H3R): Predominantly found in the central nervous system, H3R acts as an inhibitory presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. It couples to Gi/o proteins, which can inhibit adenylyl cyclase and reduce cAMP production, and also activate mitogen-activated protein kinase (MAPK) pathways mdpi.comresearchgate.netmdpi.com.
H4 Receptor (H4R): The most recently identified receptor, H4R is primarily expressed on immune cells and plays a significant role in immune responses and inflammation. It also couples to Gi/o proteins, influencing cAMP levels and activating MAPK pathways. H4R is involved in leukocyte chemotaxis, cytokine production, and immune cell activation, making it a target for inflammatory and allergic disease research mdpi.comfrontiersin.orgresearchgate.netnih.gov.
Compound Names Mentioned:
Dthis compound
this compound
D-Histidine
Carnosine (β-alanyl-L-histidine)
Anserine (β-alanyl-N-methyl-L-histidine)
Balenine
Histamine
β-alanine
N-methyl-L-histidine
1-methythis compound
Histamine Catabolism Pathways
Histamine, a biogenic amine, is synthesized from the essential amino acid this compound through a decarboxylation reaction catalyzed by this compound decarboxylase (HDC) news-medical.netwikipedia.orgbiocrates.comresearchgate.netnih.govnih.govnih.govyoutube.commdpi.comfrontiersin.org. This process occurs in various cells, including mast cells, basophils, enterochromaffin-like cells, and histaminergic neurons biocrates.comnih.govnih.gov. Once synthesized, histamine plays crucial roles in physiological processes such as immune responses, gastric acid secretion, and neurotransmission news-medical.netwikipedia.orgbiocrates.com.
The metabolism of histamine primarily follows two major pathways:
Histamine-N-methyltransferase (HNMT) Pathway: This intracellular pathway involves the methylation of histamine's imidazole (B134444) ring by HNMT, producing N-methylhistamine. HNMT is responsible for the majority of histamine degradation, accounting for approximately 50-80% of its metabolism, particularly in the central nervous system (CNS) and airways biocrates.comresearchgate.netnih.gov. N-methylhistamine can be further metabolized by monoamine oxidase B (MAO-B) or diamine oxidase (DAO) youtube.comnih.gov.
Diamine Oxidase (DAO) Pathway: This pathway involves the extracellular oxidative deamination of histamine by DAO, converting it into imidazole-4-acetate (IAA). The DAO pathway accounts for about 15-30% of histamine metabolism and is often associated with gastrointestinal activity biocrates.comresearchgate.netnih.gov. IAA can subsequently be metabolized further youtube.comnih.gov.
A small percentage, typically 2-3%, of synthesized histamine is excreted unchanged biocrates.comnih.gov.
Table 1: Key Enzymes and Pathways in Histamine Catabolism
| Enzyme | Reaction Type | Primary Location/Role | Metabolite Produced | Percentage of Metabolism | References |
| This compound Decarboxylase (HDC) | Decarboxylation | Mast cells, basophils, neurons, ECL cells | Histamine | N/A (Synthesis) | news-medical.netwikipedia.orgbiocrates.comresearchgate.netnih.govnih.govnih.govyoutube.commdpi.comfrontiersin.org |
| Histamine-N-methyltransferase (HNMT) | Methylation (Imidazole Ring) | Intracellular (CNS, airways, GI tract, liver, kidneys) | N-methylhistamine | 50-80% | biocrates.comresearchgate.netnih.gov |
| Diamine Oxidase (DAO) | Oxidative Deamination (Primary Amino Group) | Extracellular (GI tract, kidney, placenta) | Imidazole-4-acetate (IAA) | 15-30% | biocrates.comresearchgate.netnih.gov |
| Monoamine Oxidase B (MAO-B) | Oxidation (of N-methylhistamine) | CNS, intracellular | Tele-methylimidazole acetic acid (t-MIAA) | Varies | youtube.comnih.gov |
Synthetic Histidine Analogues and Chemically Modified Derivatives
The unique chemical properties of histidine, particularly its imidazole ring, make it an attractive target for synthetic modification. Researchers design and synthesize histidine analogues and chemically modified derivatives to probe its biological roles, enhance its stability, or confer novel functionalities for various applications ontosight.airesearchgate.netrsc.orgrsc.orgnih.govnih.govresearchgate.netresearchgate.net. These modifications can target the imidazole ring, the amino group, or the carboxyl group of the amino acid ontosight.airesearchgate.net.
Design and Synthesis of Histidine Analogues
The design of histidine analogues is driven by the need to understand specific interactions, such as those involved in enzyme catalysis, metal ion binding, or post-translational modifications (PTMs) researchgate.netrsc.orgrsc.orgnih.govnih.govresearchgate.netresearchgate.net. Synthetic strategies often involve altering the imidazole ring's electronic properties, steric bulk, or hydrogen-bonding capabilities, or modifying the amino acid backbone ontosight.airesearchgate.netresearchgate.net. Common modifications include the introduction of sulfonamide groups, alkyl or aryl substituents on the imidazole ring, or the replacement of the imidazole with other heterocyclic systems ontosight.airesearchgate.netacs.orgacs.org. For instance, N-[(4-Methylphenyl)sulfonyl]histidine and various triazolyl-alanine derivatives represent such modifications ontosight.aiacs.org.
Table 2: Examples of Synthetic Histidine Analogues and Modifications
| Analogue/Derivative Name | General Modification Type | Potential Application Area | References |
| N-[(4-Methylphenyl)sulfonyl]histidine | Sulfonamide modification | Antimicrobial, anti-inflammatory, anticancer research | ontosight.ai |
| 3-methythis compound | Methylation of imidazole ring | Probing enzyme mechanisms, genetic encoding | researchgate.netacs.orgacs.org |
| 4-triazolyl-Ala / 3-triazolyl-Ala | Heterocyclic ring substitution | Genetic encoding for protein modification | researchgate.netacs.orgacs.org |
| N-((1,1-dimethylethoxy)carbonyl)-1-(2,4-dinitrophenyl)-L-Histidine | Protection and functional group addition | Peptide synthesis, medicinal chemistry, biochemical research | ontosight.ai |
| Stable Phosphohistidine (B1677714) (pHis) Analogues | Phosphorylation mimic | Probing post-translational modifications (histidine phosphorylation) | nih.govnih.gov |
Application in Probing Post-Translational Modifications
Histidine residues are frequently involved in post-translational modifications (PTMs) such as phosphorylation, methylation, and hydroxylation, which are critical for protein function and regulation researchgate.netrsc.orgrsc.orgnih.gov. Studying histidine phosphorylation, in particular, has been challenging due to the inherent instability and isomerism of natural phosphohistidine (pHis) nih.govnih.gov. To overcome this, researchers have synthesized stable pHis analogues that can be incorporated into peptides and proteins. These analogues have enabled the development of specific antibodies against phosphohistidine and facilitated detailed studies of histidine phosphorylation in proteins like histone H4 nih.govnih.gov. Furthermore, histidine analogues can be designed to fine-tune the hydrogen-bonding potential or catalytic activity of histidine residues within enzyme active sites, providing insights into reaction mechanisms researchgate.netrsc.org.
Use in Bioconjugation Methods for Peptides and Proteins
Chemoselective modification of histidine residues in peptides and proteins is crucial for various biotechnological applications, including the creation of antibody-drug conjugates (ADCs), peptide-biotin conjugates, and targeted therapeutic agents researchgate.netresearchgate.netjst.go.jp. Unlike the more common bioconjugation strategies that target cysteine (thiol) or lysine (B10760008) (amine) residues, methods for histidine modification are less explored but are advancing rsc.orgjst.go.jpresearchgate.netnih.gov.
Techniques often involve targeting the N-3 atom of the imidazole ring using electrophilic reagents. Examples include:
Visible-light-promoted thioacetal activation: This method allows for the facile and selective modification of histidine residues under biocompatible conditions, expanding the toolbox for protein conjugation nih.govrsc.org.
Reactions with electrophilic species: Spirooxindole oxirane derivatives, for instance, can react with histidine residues to form covalent bonds, facilitating protein conjugation researchgate.net.
Thiophosphorodichloridate reagents: These reagents mimic natural histidine phosphorylation and can be used for chemoselective bioconjugation researchgate.net.
These methods enable the attachment of labels, drugs, or other functional molecules to specific sites on proteins, thereby enhancing their utility in research and medicine researchgate.netresearchgate.netjst.go.jp.
Table 3: Histidine Bioconjugation Strategies
| Method/Reagent Type | Target Site on Histidine | Reaction Mechanism/Principle | Application Example | References |
| Thioacetal Activation (Visible Light-Promoted) | Imidazole N-3 | Electrophilic thionium (B1214772) intermediate addition | Protein labeling, proteome profiling | nih.govrsc.org |
| Spirooxindole Oxirane Derivatives | Imidazole Ring/N-terminal | Epoxide ring opening | Peptide/protein conjugation for therapeutics/research | researchgate.net |
| Thiophosphorodichloridate Reagents | Imidazole Ring | Mimics histidine phosphorylation | Chemoselective bioconjugation | researchgate.net |
| Singlet Oxygen Generation (Photosensitizers) | Imidazole Ring | Singlet oxygen reacts with histidine to produce oxidized form | Proximity labeling, protein modification | jst.go.jp |
| Nucleophilic Conjugation (e.g., Michael Addition) | Imidazole N-3 | Addition of nucleophiles to activated imidazole | Selective modification of histidine residues | researchgate.net |
Genetically Encoded Histidine Analogues for Enzyme Engineering
Genetic code expansion technology allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins within living cells, offering unprecedented control over protein structure and function researchgate.netacs.orgacs.orgnih.govnih.gov. This technology has been instrumental in engineering enzymes by introducing functional histidine analogues. By using evolved aminoacyl-tRNA synthetase (aaRS)/tRNA pairs, researchers can genetically encode histidine derivatives such as 3-methythis compound, 3-pyridyl-alanine, or Nδ-vinyl histidine researchgate.netacs.orgacs.orgnih.govnih.gov.
These genetically incorporated analogues can significantly alter enzyme activity, catalytic mechanisms, and spectral properties. For instance, replacing key histidine residues in enzymes with analogues like Nδ-methylhistidine has led to improved catalytic efficiency in heme peroxidases nih.gov. Similarly, incorporating Nδ-vinyl histidine into esterases and myoglobin (B1173299) has enhanced their catalytic performance in hydrolysis and carbene transfer reactions nih.gov. This approach provides a powerful platform for creating novel biocatalysts with tailored functions and for deciphering complex enzyme mechanisms researchgate.netnih.govnih.gov.
Table 4: Genetically Encoded Histidine Analogues in Enzyme Engineering
| Histidine Analogue | Incorporation Method | Target Enzyme/Protein Example | Engineering Outcome | References |
| 3-methythis compound | Engineered PylRS/tRNAPyl pair | Blue fluorescent protein (BFP) | Modulated spectral properties | acs.orgacs.org |
| 3-pyridyl-alanine | Engineered PylRS/tRNAPyl pair | Blue fluorescent protein (BFP) | Modulated spectral properties | acs.orgacs.org |
| 2-furyl-alanine | Engineered PylRS/tRNAPyl pair | Blue fluorescent protein (BFP) | Modulated spectral properties | acs.orgacs.org |
| 3-(2-thienyl)-alanine | Engineered PylRS/tRNAPyl pair | Blue fluorescent protein (BFP) | Modulated spectral properties | acs.orgacs.org |
| Nδ-vinyl Histidine (δVin-H) | Engineered PylRS/tRNACUA pair | Organocatalytic esterase, Myoglobin | Improved hydrolysis and carbene transfer reaction efficiency | nih.gov |
| Nδ-methylhistidine (Me-His) | Engineered PylRS/tRNA pair | Cytochrome c peroxidase (CcP), Mb | Enhanced catalytic efficiency, new insights into catalytic mechanisms | nih.gov |
Derivatives with Potential Therapeutic Applications
Modified histidine derivatives are being explored for their potential therapeutic applications across a range of diseases, including infectious diseases, inflammatory conditions, and cancer ontosight.airesearchgate.net. Research focuses on identifying derivatives that can act as antimicrobial agents, anti-inflammatory compounds, or anticancer drugs ontosight.airesearchgate.net. These derivatives may function by modulating specific biological pathways, inhibiting key enzymes, or serving as intermediates in drug synthesis ontosight.aiontosight.aiamerigoscientific.com.
For example, sulfonamide derivatives of histidine have shown promise in studies investigating antimicrobial, anti-inflammatory, and anticancer activities ontosight.ai. The unique chemical properties of histidine also make its derivatives valuable in medicinal chemistry for developing novel therapeutics and drug intermediates ontosight.airesearchgate.netontosight.aiamerigoscientific.com. Further research into the structure-activity relationships of these modified histidines is crucial for optimizing their efficacy and safety for clinical use ontosight.ai.
Table 5: Histidine Derivatives and Potential Therapeutic Areas
| Derivative Class/Example | Primary Modification Type | Potential Therapeutic Area(s) | References |
| Sulfonamide derivatives of Histidine | Sulfonamide group addition | Antimicrobial, Anti-inflammatory, Anticancer | ontosight.ai |
| Ring-functionalized Histidines | Modifications to imidazole ring | Antimicrobial, Antiplasmodial, CNS disorders, Anticancer | researchgate.net |
| Histidine derivatives as drug intermediates | Varied chemical modifications | General drug development, medicinal chemistry | ontosight.aiontosight.aiamerigoscientific.com |
| Stable Phosphohistidine (pHis) Analogues | Phosphorylation mimics | Tools for studying histidine phosphorylation in disease states | nih.govnih.gov |
| Histidine dipeptides (e.g., Carnosine, Anserine) | Dipeptide formation | Antioxidant, protective, anti-glycation, supplement research | researchgate.net |
Compound List:
Dthis compound
this compound
Histamine
Urocanic acid
N-methylhistamine
Imidazole-4-acetate (IAA)
N-formiminoglutamate
3-methythis compound
Thiazole alanine (B10760859)
N-[(4-Methylphenyl)sulfonyl]histidine
3-(1H-imidazol-4-yl)-2-(4-methylbenzenesulfonamido)propanoic acid
Tosylhistidine
N-((1,1-dimethylethoxy)carbonyl)-1-(2,4-dinitrophenyl)-L-Histidine
Phosphohistidine (pHis)
4-triazolyl-Ala
3-triazolyl-Ala
Tetrazole mimic
4-thiazoly-Ala
Nδ-vinyl histidine (δVin-H)
Nδ-methylhistidine (Me-His)
3-pyridyl-alanine
2-furyl-alanine
3-(2-thienyl)-alanine
2-(5-bromo-thienyl)-alanine
Carnosine
Anserine
Advanced Methodologies in Dl Histidine Research
Analytical Techniques for Quantification and Characterization
A suite of sophisticated analytical methods is available for the in-depth study of DL-histidine. These techniques leverage different physicochemical principles to achieve separation, detection, and quantification.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for the analysis of amino acids, including the enantiomers of histidine, due to its exceptional sensitivity and selectivity. nih.govyoutube.com This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and identification power of tandem mass spectrometry. nih.gov For the analysis of Dthis compound, chiral stationary phases are often employed in the LC system to separate the D- and L-enantiomers before they enter the mass spectrometer. shimadzu.comshimadzu.eu
The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte. nih.gov This allows for the accurate quantification of D- and this compound even in complex biological matrices with minimal sample preparation. msacl.orgsciex.com Methods have been developed for the simultaneous analysis of multiple amino acid enantiomers, including Dthis compound, in various samples such as aged mouse brain tissue. nih.govnih.gov Derivatization with reagents like Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (L-FDLA) can be used to enhance chromatographic separation and detection sensitivity. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids like histidine. nih.govyoutube.com The choice of detection method is critical and is often dictated by the required sensitivity and the complexity of the sample matrix.
UV Detection: Direct UV detection of underivatized histidine is possible by monitoring the absorbance of the carboxyl group in the low UV range (around 200-210 nm) or the imidazole (B134444) ring at slightly higher wavelengths. sielc.comnih.gov While straightforward, this method may lack the sensitivity and selectivity required for trace analysis in complex samples. shimadzu.com Hydrophilic Interaction Liquid Chromatography (HILIC) has been successfully employed for the separation and analysis of underivatized arginine, lysine (B10760008), and histidine. jocpr.com
Fluorescence Detection: To enhance sensitivity and selectivity, pre-column or post-column derivatization with fluorescent reagents is a common strategy. shimadzu.com Reagents such as o-phthalaldehyde (B127526) (OPA) react with the primary amine group of histidine to form a highly fluorescent derivative. nih.govresearchgate.net This approach significantly lowers the limit of detection, making it suitable for analyzing histidine in biological fluids like saliva. nih.gov
Post-Column Derivatization (PCD): In this approach, the derivatizing reagent is introduced after the chromatographic separation. shimadzu.com This is particularly advantageous as it avoids potential issues with the derivatization reaction in the sample matrix and the separation of multiple derivatized products. shimadzu.com A validated HPLC method with post-column derivatization using OPA has been developed for the determination of endogenous histidine in human saliva, with a limit of detection of 50 nM. nih.govresearchgate.net This specific reaction of histidine with OPA in the absence of other nucleophilic compounds offers high selectivity. researchgate.net
Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism for charged molecules like amino acids. In CE, analytes are separated based on their differential migration in an electric field within a narrow capillary. This technique is known for its high resolution, short analysis times, and minimal sample and reagent consumption. nih.gov
For the specific challenge of separating Dthis compound enantiomers, a method utilizing a molecularly imprinted monolithic column in capillary electrochromatography has been developed. ibu.edu.trresearchgate.net This approach achieved the selective separation of D- and this compound in under 10 minutes. ibu.edu.trresearchgate.net Another strategy involves ligand-exchange capillary electrophoresis, where a chiral selector, such as an N-(2-hydroxy-octyl)-L-4-hydroxyproline/Cu(II) complex, is added to the background electrolyte to achieve baseline separation of the enantiomers. nih.gov
Zone fluidics, a flow-based analytical approach, has been applied to the fluorimetric determination of histidine in human urine. nih.gov This method is based on the reaction of histidine with o-phthalaldehyde in a mildly basic medium to produce a fluorescent derivative, offering high sensitivity with a limit of detection at the nanomolar level. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and environment of atoms within a molecule. For histidine-containing compounds, NMR is particularly useful for studying protonation states, tautomeric forms, and rotameric structures of the imidazole side chain. acs.orgnih.gov
Solid-state NMR spectroscopy has been employed to comprehensively study histidine over a wide pH range (4.5 to 11). acs.orgnih.gov These studies have allowed for the determination of 15N, 13C, and 1H chemical shifts, providing benchmark values for different protonation and tautomeric states. acs.orgnih.gov Two-dimensional correlation spectra can reveal how these chemical shifts are sensitive to the local chemical environment, including hydrogen bonding. meihonglab.com Such detailed structural information is crucial for understanding the role of histidine residues in the active sites of enzymes and other proteins. acs.orgnih.gov
Electroanalytical methods offer a sensitive and often cost-effective approach for the determination of electroactive species. While less common for single amino acids, these techniques have been successfully applied to the analysis of histidine-containing dipeptides like carnosine and anserine (B1665513). researchgate.netelectrochemsci.orgelectrochemsci.org
Differential pulse voltammetry has been used to characterize and determine these dipeptides. researchgate.netelectrochemsci.org The method is based on the oxidation of the dipeptides at a glassy carbon electrode. researchgate.net The oxidation mechanism is pH-dependent and involves the transfer of one electron and one proton. electrochemsci.org While these methods are effective, it has been noted that the oxidation products can adsorb onto the electrode surface, which can affect reproducibility. researchgate.netelectrochemsci.org Other electrochemical techniques that have been reported for the analysis of histidine dipeptides include cyclic voltammetry and potentiometry. electrochemsci.orgelectrochemsci.org
Colorimetric and fluorescent detection methods provide rapid and often visual means of detecting and quantifying histidine. These methods typically rely on a specific chemical reaction or interaction that results in a change in color or fluorescence intensity.
Colorimetric Methods: Several colorimetric sensors have been developed for the detection of histidine. One approach involves a chemosensor that exhibits a distinct color change in the presence of copper ions, which is then reversed upon the addition of histidine due to the strong binding affinity between histidine and copper. rsc.org Another strategy utilizes the ability of histidine to inhibit the copper-catalyzed oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB), leading to a measurable decrease in color development. frontiersin.org These methods can offer detection limits in the nanomolar range. acs.org
Fluorescent Methods: Fluorescent probes offer high sensitivity for histidine detection. rsc.org One type of fluorescent sensor is based on the principle of fluorescence quenching and recovery. For example, the fluorescence of DNA-templated silver nanoclusters can be quenched by copper ions and then restored in the presence of histidine, which sequesters the copper ions. nih.gov Another innovative approach uses a chemoselective and enantioselective fluorescent probe that can determine both the concentration and the enantiomeric composition of histidine by measuring fluorescence at two different excitation wavelengths. rsc.org Bacterial fluorescence sensors have also been engineered to respond to histidine deficiency by expressing a fluorescent protein. mdpi.com
Biophysical and Structural Biology Approaches
Advanced biophysical and structural biology techniques are indispensable for elucidating the intricate roles of Dthis compound in biological systems. These methodologies provide high-resolution insights into the three-dimensional arrangements of histidine residues within proteins and their dynamic interactions with various ligands and substrates.
X-ray Crystallography and NMR for Enzyme-Histidine Interactions
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone techniques for visualizing and understanding enzyme-histidine interactions at an atomic level. X-ray crystallography provides static, high-resolution snapshots of histidine residues within the enzyme's active site, revealing their precise spatial orientation and coordination with metal ions or substrates. For instance, crystallographic studies of carbonic anhydrase have shown a zinc ion in the active site coordinated by three histidine residues, a structural feature crucial for the enzyme's catalytic activity. scispace.com Similarly, in histone deacetylases (HDACs), X-ray crystallography has captured snapshots of substrate binding, illustrating how tandem histidine residues (e.g., H136 and H137 in HDAC10) act as general base and general acid catalysts during hydrolysis. ethz.ch These structural insights are fundamental to understanding the mechanistic roles of histidine in catalysis.
NMR spectroscopy complements crystallography by providing information on the dynamic aspects of enzyme-histidine interactions in solution. It is particularly powerful for determining the protonation states of histidine's imidazole ring, which is often difficult to ascertain from crystal structures alone. rsc.org For example, 1H NMR has been used to determine the unusually high pKa values of histidine residues in a protein tyrosine phosphatase, attributing them to electrostatic interactions with nearby negatively charged groups. rsc.org Furthermore, 15N NMR relaxation and cross-correlation studies can probe the mobility of histidine side chains. In the Egr-1 zinc-finger–DNA complex, this technique revealed that zinc-coordinating histidine side chains that interact with DNA phosphates are significantly restricted in their mobility, highlighting the entropic contributions to molecular recognition. acs.org Solid-state NMR spectroscopy offers a comprehensive tool to determine the 15N, 13C, and 1H chemical shifts of histidine across a wide pH range, providing benchmark values that are sensitive to protonation and tautomeric states. allenpress.com
Table 1: Selected Examples of X-ray Crystallography and NMR Studies on Enzyme-Histidine Interactions
| Enzyme/Protein Complex | Technique | Key Findings Regarding Histidine |
| Carbonic Anhydrase | X-ray Crystallography | Reveals the coordination of a catalytic Zn2+ ion by three histidine residues in the active site. scispace.com |
| Histone Deacetylase 10 (HDAC10) | X-ray Crystallography | Provides snapshots of substrate binding, showing tandem histidine residues functioning as general base and acid catalysts. ethz.ch |
| Bovine Low Mr Protein Tyrosine Phosphatase | 1H NMR Spectroscopy | Determined the unusually high pKa values of His-66 (8.3) and His-72 (9.2) due to electrostatic interactions. rsc.org |
| Egr-1 Zinc-Finger – DNA Complex | 15N NMR Relaxation | Showed that zinc-coordinating histidine side chains interacting with DNA phosphates have restricted mobility. acs.org |
Spectroscopic Methods for Studying Histidine Radicals
The study of histidine radicals, which are transient species often formed during oxidative stress or enzymatic reactions, requires specialized spectroscopic techniques capable of detecting short-lived intermediates. Pulse radiolysis is a powerful method for generating and studying these radicals. By delivering a high-energy electron pulse to an aqueous solution, specific radicals like the hydrated electron (eaq-) or hydroxyl radical (•OH) are produced, which then react with histidine to form radical adducts. tandfonline.com The resulting transient species can be monitored using time-resolved detection methods, such as transient absorption spectroscopy. For example, the reaction of hydrated electrons with the imidazole ring of histidyl peptides in Cu(II) complexes results in a transient absorption band centered around 360 nm, allowing for the study of the radical ion's decay kinetics. tandfonline.com Similarly, the reaction rate constants of histidine with hydroxyl radicals have been determined using pulse radiolysis, providing fundamental data on its radical scavenging capabilities. researchgate.netnih.gov
Electron Paramagnetic Resonance (EPR) spectroscopy is another key technique that directly detects species with unpaired electrons, such as histidine radicals. ethz.ch EPR can be used to characterize the electronic structure and environment of these radicals. For instance, EPR spin-trapping studies have been used to investigate the consumption of acetyl radicals by this compound. nih.gov The technique is also invaluable for studying metalloproteins where histidine acts as a ligand to a paramagnetic metal ion. In the case of the copper(II)-histidine complex, EPR spectroscopy elucidates the coordination geometry around the copper ion in solution. nih.gov Advanced EPR techniques, when combined with site-directed labeling using a double histidine (dHis) motif, can even probe site-specific dynamics on a protein's surface. rsc.org
Time-resolved chemically induced dynamic nuclear polarization (CIDNP) is a specialized NMR technique used to study transient radical pairs in photo-induced reactions. It has been successfully applied to investigate the reduction of transient histidine radicals by other amino acids like tyrosine and tryptophan, providing kinetic data on how the protonation state of the reactants influences the reaction rates. researchgate.netresearchgate.net
Computational and Theoretical Modeling of Histidine Interactions
Computational and theoretical modeling provides a powerful lens through which to investigate the complex interactions of Dthis compound at a molecular level. These methods complement experimental approaches by offering detailed energetic and dynamic insights that are often difficult to obtain through empirical observation alone.
Quantum Chemical Calculations of Histidine Interaction Energies
Quantum chemical calculations are employed to accurately quantify the energetics of non-covalent interactions involving the histidine side chain. These calculations have revealed that histidine participates robustly in both π-π stacking and cation-π interactions, with the nature of the interaction being highly dependent on its protonation state. nih.gov For instance, the affinity of protonated histidine for aromatic residues via cation-π interactions is significantly greater than the affinity of neutral histidine for either aromatic or cationic residues. nih.gov Density Functional Theory (DFT) is a commonly used quantum mechanical method to explore these interactions. Studies using DFT have been conducted on the coordination complexes between histidine and various divalent transition metal ions, elucidating structural features and relative stabilities. researchgate.net Such calculations provide valuable data on interaction energies, geometries, and the electronic properties of histidine-containing systems.
Table 2: Calculated Interaction Energies of Histidine with Other Amino Acid Residues
| Interacting Pair | Interaction Type | Calculated Interaction Energy (kcal/mol) |
| Neutral His - Phe | π-π Stacking | -3.0 to -4.0 |
| Neutral His - Tyr | π-π Stacking | -3.0 to -4.0 |
| Neutral His - Trp | π-π Stacking | -3.0 to -4.0 |
| Protonated His+ - Phe | Cation-π | -3.6 to -8.4 |
| Protonated His+ - Tyr | Cation-π | -3.6 to -8.4 |
| Protonated His+ - Trp | Cation-π | -3.6 to -8.4 |
Note: Energy ranges are indicative and sourced from quantum chemical calculations reported in the literature.
Coarse-Grained Models for Histidine-Rich Disordered Proteins
Intrinsically disordered proteins (IDPs), particularly those rich in histidine, present a significant challenge for computational modeling due to their vast conformational ensembles and the pH-sensitive nature of histidine. Coarse-grained (CG) models, which simplify the representation of the protein by grouping atoms into larger beads, offer a computationally efficient way to study these systems. A key challenge in developing CG models for histidine-rich proteins is accurately representing the two distinct charge states (neutral His0 and positively charged His+) and the short-range interactions they engage in, such as cation-π and π-π interactions. tandfonline.comnih.gov Recent advancements have led to the development of pH-dependent CG models, like the IDPH model, which explicitly incorporate both histidine charge states. researchgate.netnih.gov These models have demonstrated that interactions involving the neutral form of histidine (His0), which are often neglected in simpler models, are critical for accurately predicting the compaction and conformational ensembles of histidine-rich IDPs at higher pH values. researchgate.netnih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide an atomistic view of the dynamic behavior of histidine-containing molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how histidine residues influence protein structure, flexibility, and interactions with their environment. For instance, MD simulations of histidine-containing antimicrobial peptides have shown that regions with sequential histidine pairs have a marked preference for associating with pores in lipid bilayers, even when the histidines are uncharged. tandfonline.com This provides atomistic insight into the membrane disruption mechanisms of these peptides. MD simulations are also crucial for exploring the conformational dynamics of key histidine residues that act as molecular switches in proteins, such as in cation/proton antiporters, where protonation state changes can drive conformational rearrangements essential for function. nih.gov Furthermore, MD simulations can be used to investigate the adsorption of histidine onto surfaces like graphene, calculating adsorption energies and equilibrium geometries. rsc.org
Research Perspectives on Dl Histidine in Specific Biological Systems and Processes
Neurobiological Roles of Histidine and its Metabolites
The amino acid DL-histidine and its metabolic derivatives play crucial roles in the central nervous system (CNS), influencing a wide range of neurological functions from basic homeostatic processes to complex behaviors and the pathophysiology of various neurological disorders.
Histamine (B1213489) as a Neurotransmitter in the Central Nervous System
Histamine, a key metabolite of histidine, functions as a significant neurotransmitter within the CNS. creative-proteomics.comnih.govmdpi.comingentaconnect.com Histaminergic neurons, located exclusively in the tuberomammillary nucleus (TMN) of the posterior hypothalamus, project throughout the brain, modulating the activity of other neurotransmitter systems. mdpi.comphysiology.org This widespread innervation allows histamine to participate in a variety of physiological processes. creative-proteomics.comphysiology.org
The action of histamine in the brain is mediated by four distinct G protein-coupled receptors: H1, H2, H3, and H4, which are all expressed in brain tissue. mdpi.com Histamine can act as both a classical, fast-acting neurotransmitter and a slower-acting neuromodulator. mdpi.comnih.gov Its neuromodulatory effects often involve non-synaptic release and diffusion to target cells, where it increases excitability through second messenger systems. nih.gov Conversely, evidence also supports histamine's role in fast excitatory postsynaptic potentials, suggesting it can also activate ligand-gated channels. nih.gov
Regulation of Sleep-Wake Cycles, Pain Sensing, and Temperature Regulation
Histidine and its metabolite histamine are deeply involved in regulating fundamental physiological states, including sleep-wake cycles, pain perception, and body temperature.
Sleep-Wake Cycles: The histaminergic system is a critical regulator of wakefulness. nih.govnih.govoatext.com Histaminergic neurons are most active during periods of high vigilance and wakefulness, and their activity ceases during non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. nih.gov The release of histamine in the hypothalamus and other brain regions is highest during wakefulness. nih.gov Administration of histamine or H1 receptor agonists promotes wakefulness, while H1 receptor antagonists induce sleep. nih.gov The H3 receptor acts as an autoreceptor, inhibiting histamine synthesis and release, thereby promoting sleep. nih.govoatext.com Studies on mice lacking the enzyme histidine decarboxylase (HDC), and thus unable to produce histamine, show fragmented sleep and a significant deficit in maintaining wakefulness, especially in response to new environments. nih.govnih.gov
Pain Sensing: Histidine is implicated in pain perception, partly through its role as a precursor to histamine. creative-proteomics.com Proton-sensing G protein-coupled receptors, which are involved in processes like neuropathic pain, are influenced by histidine. nih.gov Furthermore, acid-sensing ion channels (ASICs), which are expressed in sensory neurons and contribute to pain associated with tissue acidosis, are modulated by factors related to histidine. nih.gov For instance, zinc can potentiate the acid activation of certain ASIC channels, and specific histidine residues within these channels are essential for this effect. nih.gov
Temperature Regulation: The histaminergic system is also involved in the regulation of body temperature. creative-proteomics.com Studies in rats have shown that stress induced by specific alterations in the rhythm of environmental temperature leads to an increased preference for histidine. nih.gov This suggests a link between temperature stress and changes in histamine turnover in the brain. nih.gov Additionally, some bacteria utilize histidine kinase as a temperature sensor to adapt to environmental changes. nih.gov For example, the histidine kinase DesK in Bacillus subtilis is a thermosensor that helps regulate membrane fluidity in response to cold temperatures. pnas.org
| Physiological Process | Role of Histidine/Histamine | Key Receptors/Mechanisms Involved |
| Sleep-Wake Cycle | Promotes and maintains wakefulness. nih.govresearchgate.net | H1 Receptor (promotes wakefulness), H3 Receptor (inhibits histamine release, promotes sleep). nih.govoatext.com |
| Pain Sensing | Modulates pain perception. creative-proteomics.comnih.gov | Acid-Sensing Ion Channels (ASICs). nih.gov |
| Temperature Regulation | Involved in responding to temperature stress. creative-proteomics.comnih.gov | Histidine Kinase (in some organisms). nih.govpnas.org |
Histidine Transport Mechanisms in Neurons
The entry of histidine into neurons is a critical step for the synthesis of histamine, as histamine itself cannot easily cross the blood-brain barrier. nih.gov The availability of this compound is directly correlated with the production of brain histamine. nih.gov While this compound is transported into the brain via a saturable, energy-dependent mechanism, there is no evidence for a specialized transport system dedicated solely to histaminergic neurons. nih.gov
Several transporters are involved in moving histidine across neuronal membranes. The proton-coupled oligopeptide transporter PHT1 (SLC15A4) is responsible for translocating this compound, and studies have shown it accounts for a significant portion of this compound uptake in brain slices. nih.gov Another transporter, SLC38A8 (SNAT8), is expressed in all neurons and transports this compound in a sodium-dependent manner, suggesting its role in the glutamine/glutamate(GABA) cycle. diva-portal.org In the fruit fly Drosophila, a specific histidine transporter called TADR has been identified at photoreceptor terminals, where it is essential for the synthesis of histamine required for visual transmission. elifesciences.org The large neutral amino acid transporter LAT1 (SLC7A5) also transports histidine and is crucial for brain homeostasis. frontiersin.org
Histidine's Impact on Neurodevelopment and mTOR Activity
Histidine plays a role in neurodevelopment, partly through its influence on the mTOR (mechanistic target of rapamycin) signaling pathway. nih.govmdpi.comresearchgate.net mTOR is a protein kinase that regulates essential cellular functions like protein synthesis, cell growth, and metabolism, and is vital for neuronal development and synaptic plasticity. physiology.org
Research using human cerebral organoids has demonstrated that exposure to a combination of histidine, lysine (B10760008), and threonine leads to decreased mTOR activity and a reduction in the size of the organoids. nih.govmdpi.com This suggests that the prenatal availability of these amino acids could be an important factor in human neurodevelopment. nih.govmdpi.com The study also identified changes in the expression of genes related to mTOR signaling and specific cell types, including precursor cells, microglia, and astrocytes. nih.govmdpi.com The mTOR signaling pathway is complex, with mTORC1 acting as a sensor for nutrients like amino acids. physiology.orgmdpi.com Dysregulation of mTOR signaling has been implicated in various neurological and psychiatric disorders. physiology.org
Neuroprotection and Protection Against Epileptic Seizures
Histidine and its derivatives have demonstrated neuroprotective properties and an ability to protect against epileptic seizures. nih.govdntb.gov.ua Studies in rats have indicated that histidine supplementation provides neuroprotection at an early stage and can offer protection against seizures. nih.gov The histaminergic system's role in neuroprotection is further supported by findings that loading with histidine after an infarction can reduce neuronal damage. nih.gov
The mechanism of this neuroprotection may involve histamine's ability to modulate neurotransmitter release and neuronal excitability. Elevated levels of histamine in the brain have been shown to suppress seizure activity. nih.gov In cultured cortical neurons, histamine protects against NMDA-induced necrosis via the H2 receptor. nih.gov The histaminergic system, through H1 and H3 receptors, also appears to protect the developing hippocampus from neuronal damage. nih.gov While the precise role of the H3 receptor in epilepsy is still under investigation, it is known to regulate the release of histamine and other neurotransmitters. nih.gov Some studies suggest that activated protein C (APC), which has neuroprotective effects, could be a potential therapeutic target for epilepsy, as it can downregulate pro-inflammatory and pro-apoptotic genes, processes in which the histaminergic system is also involved. frontiersin.org
Association with Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)
The histaminergic system is also implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. mdpi.comwikipedia.org Neurodegenerative diseases are characterized by the progressive loss of neurons, often involving oxidative stress, inflammation, and the misfolding of proteins. wikipedia.orgbmglabtech.com
Histamine has been shown to have a protective effect in neurodegenerative diseases by reducing oxidative stress and inflammatory reactions. creative-proteomics.com this compound and its dipeptide, L-carnosine, have demonstrated anti-brain aging effects in cellular models by combating oxidative stress and inflammation. nih.gov
In the context of specific diseases:
Parkinson's Disease (PD): There is evidence of a link between histidine levels and PD. cambridge.org Some studies suggest that histidine levels tend to be increased in PD patients. cambridge.org The dimerization of α-synuclein, a key protein in the development of PD, requires histidine. cambridge.org Furthermore, animal studies have indicated that increased histamine levels may contribute to the degeneration of dopaminergic neurons. cambridge.org
Alzheimer's Disease (AD): Histamine is thought to play a role in AD, a disease characterized by the accumulation of amyloid-beta plaques. nih.gov A Mendelian randomization study suggested a potential causal link between circulating levels of certain amino acids and the risk of neurodegenerative disorders, though the specific role of histidine in AD requires further investigation. nih.gov
| Neurodegenerative Disease | Association with Histidine/Histamine | Potential Mechanism |
| Parkinson's Disease | Tendency for increased histidine levels in patients. cambridge.org | Histidine is required for α-synuclein dimerization; increased histamine may be linked to dopaminergic neuron degeneration. cambridge.org |
| Alzheimer's Disease | Protective effects against oxidative stress and inflammation, which are hallmarks of AD. creative-proteomics.comnih.gov | Reduction of oxidative stress and inflammatory responses. creative-proteomics.com |
Research on Tourette Syndrome and Histamine Dysregulation
Converging evidence from genetic and animal studies suggests a significant role for histamine dysregulation in the pathophysiology of Tourette Syndrome (TS). aston.ac.uknih.gov A landmark study identified a rare nonsense mutation (W317X) in the this compound decarboxylase (HDC) gene, which is crucial for histamine synthesis, in a family with a high incidence of TS. nih.govjwatch.org This finding was a pivotal moment, implicating the brain's histaminergic system in this complex neuropsychiatric disorder. jwatch.org
Subsequent research has reinforced this connection. Studies using Hdc knockout mice, which lack the ability to produce histamine, have demonstrated behaviors that parallel core symptoms of TS, such as tic-like stereotypies and deficits in sensorimotor gating (prepulse inhibition). nih.govnih.gov These tic-like behaviors in the mice could be alleviated by the administration of histamine directly into the brain or by treatment with haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist commonly used in TS pharmacotherapy. nih.govmountsinai.org This provides strong evidence for a causal link between reduced HDC activity and TS-like symptoms. nih.gov
The dysregulation of histamine appears to impact the dopamine system, which has long been considered central to TS. jwatch.org In Hdc knockout mice, striatal dopamine levels were found to be negatively regulated by histamine, with the absence of histamine leading to increased dopamine turnover. aston.ac.uk This interaction between the histaminergic and dopaminergic systems is a key area of ongoing research. jneurosci.org Furthermore, studies have noted that histamine may also modulate microglia, the resident immune cells of the brain, suggesting a potential neuroinflammatory component in TS pathogenesis. mdpi.com
While the genetic mutations in the HDC gene are rare, they have provided an invaluable window into the neurobiology of TS. aston.ac.uknih.gov Research is now exploring the potential of histamine-targeting medications, particularly H3 receptor antagonists, as novel therapeutic avenues for TS. nih.govmountsinai.org The H3 receptor is highly expressed in the basal ganglia, a brain region heavily implicated in TS. jwatch.org
Table 1: Key Research Findings on Tourette Syndrome and Histamine Dysregulation
| Research Area | Key Findings | References |
| Genetics | A rare mutation in the this compound decarboxylase (HDC) gene, essential for histamine synthesis, was identified in a family with a high prevalence of Tourette Syndrome. | nih.govjwatch.org |
| Animal Models | Hdc knockout mice exhibit tic-like behaviors and sensorimotor gating deficits, which are core features of TS. | nih.govnih.gov |
| Neurochemical Interactions | Histamine deficiency in animal models leads to increased dopamine turnover in the striatum, a key brain region in TS. | aston.ac.uk |
| Therapeutic Implications | Administration of histamine or treatment with the dopamine antagonist haloperidol can reduce tic-like behaviors in Hdc knockout mice. H3 receptor antagonists are being investigated as potential treatments. | nih.govnih.govmountsinai.org |
| Immune System | Histamine dysregulation may affect microglial function, suggesting a possible neuroinflammatory role in the development of TS. | mdpi.com |
Zinc Inhibition Mechanisms in NMDA Receptors Involving Histidine
Zinc is a crucial neuromodulator in the central nervous system, and its inhibitory effect on N-methyl-D-aspartate (NMDA) receptors is a significant aspect of synaptic regulation. pnas.orgbiorxiv.org This inhibition is particularly potent for NMDA receptors containing the GluN2A subunit and involves a voltage-independent mechanism with high affinity. pnas.orgnih.gov Research has revealed that specific histidine residues within the amino-terminal domain (ATD) of the GluN2A subunit are critical for this high-affinity zinc binding. pnas.orgnih.gov
Studies involving site-directed mutagenesis have identified two neighboring histidine residues, H42 and H44, in the GluN2A ATD as key determinants for this potent zinc inhibition. nih.gov Mutation of either of these residues can dramatically decrease the receptor's sensitivity to zinc, shifting the concentration required for inhibition by as much as 200-fold. nih.gov Another critical residue, H128, also located in the N-terminal domain of the GluN2A subunit, has been shown to play a significant role. pnas.org
The mechanism of zinc inhibition is intricately linked to the receptor's sensitivity to protons (pH). pnas.orgbiorxiv.org It has been demonstrated that zinc enhances the tonic inhibition of NMDA receptors by protons. pnas.org The H128A mutation, which significantly reduces high-affinity zinc inhibition, also abolishes the pH dependency of this inhibition. pnas.org This suggests a unique interaction where zinc binding to these histidine residues stabilizes a conformation of the receptor that is more susceptible to proton-mediated inhibition. pnas.orgrupress.org
The structural basis for this allosteric modulation involves conformational changes within the GluN2A ATD. rupress.org Zinc binding between the upper and lower lobes of the ATD stabilizes a closed conformation, which in turn leads to the inhibition of the receptor's ion channel activity. rupress.org This mechanism of stabilizing a closed ATD conformation appears to be a conserved feature of NMDA receptor inhibition by various allosteric modulators. rupress.org
Furthermore, the postsynaptic zinc transporter ZnT1 has been found to associate with the GluN2A subunit. nih.gov This association is thought to functionally localize intracellular zinc near its binding site on the NMDA receptor, thereby contributing to the inhibition of the receptor by synaptically released zinc. nih.gov Disrupting this interaction has been shown to reduce the inhibitory effect of synaptic zinc on NMDA receptor currents. nih.gov
Table 2: Histidine Residues in the GluN2A Subunit and Zinc Inhibition
| Histidine Residue | Location | Role in Zinc Inhibition | Impact of Mutation | References |
| H42 | Amino-Terminal Domain (ATD) | Critical for high-affinity, voltage-independent zinc binding. | Significantly reduces the receptor's sensitivity to zinc. | pnas.orgnih.gov |
| H44 | Amino-Terminal Domain (ATD) | Works in concert with H42 to form a key part of the high-affinity zinc binding site. | Mutation dramatically decreases the affinity for zinc inhibition. | pnas.orgnih.gov |
| H128 | Amino-Terminal Domain (ATD) | Plays a crucial role in the high-affinity zinc inhibition and mediates the pH dependency of this inhibition. | Abolishes the pH-dependent nature of zinc inhibition and greatly increases the zinc IC50. | pnas.org |
Immunological and Inflammatory Roles
Histamine in Allergic Reactions and Inflammatory Responses
Histamine, derived from the amino acid histidine through the action of histidine decarboxylase, is a potent mediator of inflammatory and allergic reactions. nih.govwikipedia.orgnumberanalytics.com It is primarily synthesized and stored in mast cells and basophils, which are key players in the immune system. wikipedia.orgclevelandclinic.org When the body encounters an allergen, it can trigger the release of histamine from these cells. webmd.com
Once released, histamine exerts its effects by binding to four different types of G protein-coupled receptors (H1R, H2R, H3R, and H4R), which are distributed on various cell types throughout the body. nih.govfrontiersin.org The activation of these receptors initiates a cascade of events that lead to the classic symptoms of an allergic response. clevelandclinic.org
The binding of histamine to H1 receptors is largely responsible for the immediate hypersensitivity reactions seen in allergies. frontiersin.org This includes increased vascular permeability, which allows white blood cells and other proteins to move from the bloodstream into the tissues to combat the perceived threat. wikipedia.org This influx leads to common allergy symptoms such as swelling, redness, and itching. webmd.comfrontiersin.org H1R activation also causes the contraction of smooth muscles in the respiratory tract, which can lead to bronchoconstriction. frontiersin.org
Histamine also acts as a chemoattractant, drawing other immune cells like eosinophils and neutrophils to the site of inflammation. nih.gov For instance, histamine binding to H4 receptors on eosinophils promotes their migration from the bloodstream. nih.gov This recruitment of additional immune cells can amplify and prolong the inflammatory response. nih.gov
While often associated with pro-inflammatory actions, histamine can also have immunomodulatory or even anti-inflammatory effects, depending on the receptor subtype and the specific immune cells involved. nih.gov This dualistic nature highlights the complexity of histamine's role in the immune system. nih.gov
Table 3: Histamine Receptors in Allergic and Inflammatory Responses
| Receptor | Primary Location(s) | Key Functions in Allergy & Inflammation | References |
| H1R | Smooth muscle, endothelial cells, central nervous system | Mediates immediate hypersensitivity reactions, increases vascular permeability, causes bronchoconstriction, and induces itching. | nih.govfrontiersin.org |
| H2R | Gastric parietal cells, immune cells (e.g., T cells) | Modulates gastric acid secretion and can inhibit Th1 lymphocyte cytokine production. | nih.govfrontiersin.org |
| H3R | Central nervous system | Primarily involved in neurotransmission and has a role in blood-brain barrier function. | frontiersin.org |
| H4R | Mast cells, eosinophils, T cells, dendritic cells | Mediates chemotaxis of mast cells and eosinophils, exacerbates histamine and cytokine generation from mast cells. | nih.govfrontiersin.org |
Role in Immune Cell Function and Immunomodulation
Histamine can influence the maturation, activation, and function of key cells in both the innate and adaptive immune systems. nih.gov It can modulate the activity of T lymphocytes, B lymphocytes, dendritic cells (DCs), and macrophages. nih.gov For example, histamine can regulate antigen-specific Th1 and Th2 responses, which are critical for cell-mediated and humoral immunity, respectively. nih.gov While H1 receptor activation tends to promote Th1 responses, H2 receptor stimulation can inhibit both Th1 and Th2 responses. nih.gov
Dendritic cells, which are potent antigen-presenting cells, are also influenced by histamine. Histamine can affect their maturation and cytokine secretion, thereby shaping the subsequent T cell response. nih.gov Similarly, histamine can modulate macrophage function, which is crucial for phagocytosis and the inflammatory process. frontiersin.org
The immunomodulatory effects of histamine are largely mediated through its four distinct receptors (H1R, H2R, H3R, and H4R), which are differentially expressed on immune cells. nih.gov The affinity of these receptors for histamine varies, which adds another layer of complexity to its regulatory functions. nih.gov For instance, the H4 receptor, which is highly expressed on many immune cells, is involved in the chemotaxis of mast cells and eosinophils and can enhance the secretion of pro-inflammatory cytokines. nih.govfrontiersin.org
In essence, the histaminergic system acts as a complex immunoregulatory network, capable of fine-tuning immune responses in various physiological and pathological conditions. nih.gov
Histidine-Rich Glycoproteins in Immunity
Histidine-rich glycoprotein (B1211001) (HRG) is an abundant plasma protein, primarily synthesized by the liver, that plays a significant role in the immune system. aacrjournals.orgcaymanchem.comwikipedia.org With a plasma concentration of approximately 100-150 µg/mL, HRG functions as an adaptor molecule due to its multi-domain structure, which allows it to bind to a wide array of ligands. aacrjournals.orgashpublications.org These ligands include heparin, immunoglobulins (like IgG), complement components (such as C1q), and various ions. wikipedia.orgoup.com
One of the key functions of HRG in immunity is its involvement in the clearance of immune complexes and necrotic cells. ashpublications.org By binding to IgG-containing immune complexes, HRG can inhibit their precipitation and maintain them in a soluble form, which is crucial for preventing their deposition in tissues. oup.comnih.gov This regulation of immune complex formation and clearance is vital for preventing inflammation and tissue damage. oup.com
HRG also directly interacts with various immune cells, including T cells, B cells, and macrophages, and can modulate their functions. caymanchem.comashpublications.org It can enhance the adhesion of T cells and promote the phagocytosis of necrotic material by macrophages. aacrjournals.orgashpublications.org Furthermore, HRG has been shown to modulate macrophage polarization, encouraging a shift towards an M1 phenotype, which is associated with anti-tumor immunity. aacrjournals.org
In addition to its role in modulating immune cell function, HRG exhibits direct antimicrobial properties. aacrjournals.orgashpublications.org At a lower pH, such as that found in areas of infection, and in the presence of zinc, HRG can lyse certain fungi and bacteria. ashpublications.org This suggests that HRG is an important component of the innate immune response against pathogens. ashpublications.org
Table 4: Functions of Histidine-Rich Glycoprotein (HRG) in the Immune System
| Function | Mechanism of Action | References |
| Immune Complex Regulation | Binds to IgG and inhibits the formation of insoluble immune complexes, keeping them in a soluble state for clearance. | oup.comnih.gov |
| Immune Cell Modulation | Interacts with T cells, B cells, and macrophages; promotes T cell adhesion and macrophage phagocytosis; modulates macrophage polarization. | aacrjournals.orgcaymanchem.comashpublications.org |
| Antimicrobial Activity | Exhibits direct antifungal and antibacterial properties, particularly at low pH and in the presence of zinc. | ashpublications.org |
| Clearance of Necrotic Cells | Facilitates the removal of dead and dying cells, which is an important aspect of tissue homeostasis and inflammation resolution. | caymanchem.comashpublications.org |
Muscle Physiology and Performance
Histidine is a fundamentally important amino acid for muscle physiology and performance, primarily through its role as a precursor to the dipeptide carnosine (β-alanyl-L-histidine). mdpi.comresearchgate.net Carnosine is synthesized in muscle tissue from its constituent amino acids, β-alanine and this compound. mdpi.com It is found in high concentrations in skeletal muscle, particularly in fast-twitch muscle fibers, which are utilized during high-intensity, short-duration exercise. mdpi.comresearchgate.net
One of the most well-established functions of carnosine in muscle is its role as an intracellular pH buffer. mdpi.compigprogress.net During intense anaerobic exercise, there is a significant production of hydrogen ions (H+), leading to a drop in muscle pH (acidosis). This acidification can impair the function of key enzymes involved in energy production and muscle contraction, ultimately contributing to fatigue. numberanalytics.com Carnosine, with its imidazole (B134444) ring from the histidine component, is an effective buffer that helps to neutralize these excess hydrogen ions, thereby delaying the onset of muscle fatigue and enhancing performance during high-intensity activities. numberanalytics.commdpi.compigprogress.net
In addition to its buffering capacity, histidine and carnosine possess significant antioxidant properties. mdpi.comresearchgate.net They can chelate metal ions and scavenge reactive oxygen and nitrogen species, which are produced during exercise and can contribute to muscle damage and inflammation. mdpi.com This antioxidant function may aid in muscle recovery and reduce exercise-induced oxidative stress. numberanalytics.commdpi.com
While histidine is essential for carnosine synthesis, research has shown that the rate-limiting factor for carnosine production in human muscle is typically the availability of β-alanine, not histidine. mdpi.com Therefore, supplementation strategies aimed at increasing muscle carnosine content have largely focused on β-alanine. mdpi.com
Beyond carnosine, other histidine-containing compounds like anserine (B1665513) and balenine (B107396), which are found in the muscles of various animal species, are also being investigated for their potential benefits on physical performance and muscle regeneration. mdpi.compigprogress.net
Table 5: Role of Histidine in Muscle Function
| Function | Mechanism | Relevance to Performance | References |
| Intracellular pH Buffering | As a component of carnosine, the imidazole ring of histidine accepts protons, helping to maintain muscle pH during intense exercise. | Delays the onset of muscle fatigue, particularly during high-intensity, anaerobic activities. | numberanalytics.commdpi.compigprogress.net |
| Antioxidant Activity | Histidine and carnosine can scavenge free radicals and chelate metal ions, reducing oxidative stress in muscle tissue. | May help to mitigate exercise-induced muscle damage and inflammation, potentially aiding in recovery. | numberanalytics.commdpi.comresearchgate.net |
| Protein Synthesis | As an essential amino acid, histidine is a necessary building block for the synthesis of muscle proteins. | Crucial for muscle repair, maintenance, and growth. | researchgate.netscielo.br |
Carnosine's Role as a Buffer and Antioxidant in Muscle Tissue
Carnosine, a dipeptide synthesized from β-alanine and this compound, is found in high concentrations in skeletal muscle. ontosight.ai It plays a crucial role in muscle physiology through its functions as a pH buffer and an antioxidant. ontosight.airesearchgate.net
During intense exercise, the accumulation of hydrogen ions (H+) leads to a decrease in muscle pH, a condition that can impair muscle function and contribute to fatigue. ontosight.ai The imidazole ring of the histidine component of carnosine has a pKa value of 6.83, which is close to the physiological pH of muscle cells. nih.gov This chemical property allows it to effectively accept protons, thereby buffering the acidic environment and helping to maintain optimal muscle function. ontosight.ainih.gov In fact, carnosine is considered a potent physiological buffer in skeletal muscle. nih.govmdpi.com
Beyond its buffering capacity, carnosine also exhibits significant antioxidant properties. nih.govusp.br It can chelate metal ions and detoxify reactive aldehydes, such as acrolein, which are produced during exercise-induced oxidative stress. usp.br This detoxification role is a key aspect of its protective effect in muscle tissue. usp.br Research has shown that carnosine can scavenge free radicals, further protecting muscle cells from oxidative damage. researchgate.net
Histamine's Role in Microcirculation During Exercise
Histamine, which is synthesized from histidine, plays a regulatory role in microcirculation, particularly in the context of exercise. jst.go.jp During and after physical activity, histamine is released within the exercising muscle. uoregon.edu This release can occur from mast cells or be newly synthesized through the induction of the enzyme histidine decarboxylase (HDC). jst.go.jpuoregon.edu
The released histamine acts on H1 and H2 receptors in the skeletal muscle microcirculation, leading to vasodilation. uoregon.edu This widening of blood vessels increases vascular conductance and blood flow within the active muscle tissue. uoregon.edu This physiological response is thought to be a fundamental part of the body's adaptation to exercise, contributing to post-exercise hyperemia (increased blood flow). wku.eduresearchgate.net
Furthermore, histamine-induced vasodilation may also play a role in the inflammatory response and recovery process following exercise. nih.gov By increasing capillary permeability, histamine can facilitate the movement of immune cells and fluids into the muscle tissue, which is an important part of the repair and adaptation process. uoregon.edunih.gov
Research on Histidine Supplementation and Muscle Carnosine Concentration
Given that carnosine is synthesized from β-alanine and this compound, research has explored whether supplementing with histidine can increase muscle carnosine levels. frontiersin.org Studies have shown that β-alanine is the rate-limiting amino acid in carnosine synthesis. frontiersin.orgnih.gov Supplementation with β-alanine alone has been demonstrated to effectively increase muscle carnosine concentrations. nih.govfrontiersin.org
However, research on the direct impact of histidine supplementation on muscle carnosine has yielded different results. Some studies in broilers have shown that histidine supplementation can lead to a significant increase in carnosine concentration in breast muscle. researchgate.netmdpi.comtandfonline.com For instance, supplementing broiler feed with 1 gram of histidine per kilogram of feed resulted in a 64% increase in carnosine. researchgate.nettandfonline.com
In contrast, human studies have indicated that this compound supplementation alone does not alter muscle carnosine levels. nih.gov One study found that while β-alanine supplementation increased carnosine concentrations, the group receiving only this compound showed no change. nih.gov Interestingly, chronic β-alanine supplementation was found to decrease muscle histidine levels, an effect that was prevented when β-alanine and this compound were supplemented together. nih.gov This suggests that while histidine is not the rate-limiting factor, its availability is still necessary for carnosine synthesis. nih.gov
Table 1: Effects of Histidine and Beta-Alanine Supplementation on Muscle Carnosine
| Supplement | Effect on Muscle Carnosine | Key Findings | Species |
|---|---|---|---|
| This compound | Increased | Supplementation of 1 g/kg of feed led to a 64% increase in breast muscle carnosine. researchgate.nettandfonline.com | Broilers |
| This compound | No change | Supplementation with this compound alone did not alter carnosine levels in human skeletal muscle. nih.gov | Humans |
| Beta-Alanine | Increased | Chronic supplementation significantly increases muscle carnosine concentrations. nih.govfrontiersin.orgnih.gov | Humans |
Metabolic Regulation and Associated Conditions
Effects on Appetite and Metabolic Rate via Hypothalamic Histamine
Hypothalamic histamine, derived from histidine, plays a significant role in the central regulation of appetite and metabolic rate. bmj.combmj.com Histamine acts as an anorexigenic agent, meaning it tends to suppress food intake. bmj.comkarger.com This effect is mediated through the stimulation of histamine H1 receptors located in key hypothalamic nuclei, such as the ventromedial and paraventricular nuclei. bmj.combmj.com
Research has shown that central administration of histamine can reduce food intake and body weight. diabetesjournals.org Conversely, a reduction in hypothalamic histamine levels is associated with increased food intake and weight gain. researchgate.net Histamine also appears to influence metabolic rate by promoting lipolysis (the breakdown of fats) through the activation of the sympathetic nervous system. bmj.comkarger.com Furthermore, hypothalamic histamine is a key mediator of the anorexic effects of leptin, a hormone that regulates energy balance. karger.com
Research on Insulin (B600854) Resistance and Metabolic Syndrome
Recent research has highlighted a potential role for histidine in the context of insulin resistance and metabolic syndrome. mdpi.comnih.gov Metabolic syndrome is a cluster of conditions that includes insulin resistance, obesity, dyslipidemia, and hypertension. mdpi.com
A clinical trial involving obese women with metabolic syndrome found that histidine supplementation improved insulin sensitivity. bmj.combmj.comnih.gov The supplemented group also showed reductions in body mass index (BMI), waist circumference, and body fat. bmj.combmj.comnih.gov Additionally, markers of inflammation and oxidative stress were decreased in the histidine group. bmj.combmj.com Animal studies have produced parallel findings, with histidine supplementation alleviating inflammation in the adipose tissue of obese rats. bmj.comnih.gov
The mechanisms underlying these effects may be linked to the anti-inflammatory and antioxidant properties of histidine and its derivatives, as well as its influence on appetite and metabolism. mdpi.com Some evidence suggests that lower circulating histidine levels are associated with metabolic disorders. cambridge.org
Table 2: Effects of Histidine Supplementation on Metabolic Syndrome Parameters
| Parameter | Effect of Histidine Supplementation | Study Population |
|---|---|---|
| Insulin Sensitivity | Improved bmj.combmj.comnih.gov | Obese women with metabolic syndrome |
| Body Mass Index (BMI) | Decreased bmj.combmj.comnih.gov | Obese women with metabolic syndrome |
| Waist Circumference | Decreased bmj.combmj.comnih.gov | Obese women with metabolic syndrome |
| Body Fat | Decreased bmj.combmj.comnih.gov | Obese women with metabolic syndrome |
| Inflammatory Markers | Decreased bmj.combmj.com | Obese women with metabolic syndrome |
Histidine Deficiency and its Effects
While histidine is an essential amino acid, a deficiency does not immediately lead to the negative nitrogen balance seen with other essential amino acids. mdpi.comverywellhealth.com However, prolonged histidine deficiency can have several adverse effects. mdpi.com
A key consequence of histidine deficiency is its potential contribution to anemia, particularly in individuals with uremic conditions. mdpi.com This is because histidine is essential for the synthesis of hemoglobin. mdpi.com The body may compensate for a dietary deficiency by breaking down hemoglobin and muscle carnosine to release histidine, leading to a decrease in blood hemoglobin levels. mdpi.com
In some species, such as fish, histidine deficiency has been shown to suppress intestinal antioxidant enzyme activities and induce stress and inflammation in the gut. mdpi.com In humans, a histidine-deficient diet has been associated with the development of atopic dermatitis and low plasma and urine levels of histidine. mdpi.com
Histidine as a Limiting Amino Acid in Livestock Nutrition
Histidine is recognized as an essential amino acid for various livestock species, including pigs, poultry, and ruminants, meaning it cannot be synthesized in sufficient quantities by the animal and must be supplied in the diet. feedtables.commdpi.com While traditionally not considered a primary limiting amino acid in many common feed formulations, recent research has brought its role as a potentially limiting nutrient to the forefront, particularly in the context of low-protein diets and specific feed ingredients. dellait.comcjbio.netifa.coop
In swine nutrition , histidine is crucial for protein synthesis and also serves as a precursor for histamine and carnosine. nih.govpigprogress.net Histamine is involved in immune responses and stimulates gastric acid production, while carnosine, a dipeptide of histidine and β-alanine, acts as a pH buffer and antioxidant in skeletal muscle. nih.govpigprogress.net Studies in young pigs have shown that a deficiency in histidine can lead to reduced feed intake and growth. nih.gov Research to determine the precise histidine requirement for growing pigs has indicated that a bioavailable histidine level of 0.31% of the diet is needed for 10- to 20-kg pigs. nih.gov The supplementation of this compound in swine diets has been shown to positively influence meat quality by increasing the carnosine content in muscle tissue, which can lead to decreased drip loss and improved color and antioxidative capacity. pigprogress.net
For poultry , particularly broilers, histidine is an essential amino acid required for optimal growth and feed efficiency. cjbio.netengormix.com With the increasing use of crystalline amino acids to reduce crude protein levels in poultry diets, histidine is gaining attention as a potentially limiting amino acid. cjbio.netquimidroga.com Research has shown that broiler diets with inadequate histidine levels can impair performance. uark.edu The optimal digestible histidine to digestible lysine ratio for broilers has been a subject of several studies, with recommendations varying. cjbio.net For instance, one study determined the optimal ratio to be 34% for total breast meat yield and 35% for body weight gain and feed conversion ratio in female broilers from 22 to 42 days of age. uark.edu Supplementing broiler diets with this compound has been found to increase carnosine concentration in breast muscle, thereby enhancing its antioxidative status. cjbio.net
In ruminant nutrition , particularly for dairy cows, lysine and methionine are generally considered the first limiting amino acids. dellait.comifa.coop However, emerging research suggests that histidine can become the first limiting amino acid, especially in diets based on grass silage or low-protein corn silage. dellait.comeurekalert.org Supplementing the diets of high-producing dairy cows with rumen-protected histidine has been shown to increase dry matter intake, milk protein content, and milk protein yield. dellait.comdellait.com A meta-analysis of 17 studies concluded that histidine supplementation in dairy cow diets led to increased feed dry matter intake, milk yield, and milk protein concentration. eurekalert.org The response to histidine supplementation was more pronounced in cows fed diets with lowered protein content. eurekalert.org
Table 1: Research Findings on Histidine as a Limiting Amino Acid in Livestock
| Livestock | Research Focus | Key Findings |
|---|---|---|
| Swine | Histidine requirement in young pigs | The bioavailable histidine requirement for 10- to 20-kg pigs was determined to be 0.31% of the diet. nih.gov |
| Effect of this compound on meat quality | This compound supplementation can improve carnosine content and positively influence meat quality traits such as drip loss and color. pigprogress.net | |
| Poultry | Optimal digestible histidine to lysine ratio in broilers | An optimal ratio of 34% for breast meat yield and 35% for body weight gain and feed conversion was found for female broilers (22-42 days). uark.edu |
| This compound supplementation and muscle biochemistry | Supplementation with this compound increased carnosine concentration and improved the antioxidative status of breast muscle. cjbio.net | |
| Ruminants | Histidine as a limiting amino acid in dairy cows | Histidine can be the first limiting amino acid in grass silage-based or low-protein corn silage-based diets. dellait.com |
| Effects of rumen-protected histidine supplementation | Supplementation increased dry matter intake, milk protein content, and milk protein yield in high-producing dairy cows. dellait.comdellait.com |
Role in Erythropoiesis and Hemoglobin Synthesis
Histidine plays a fundamental role in the processes of erythropoiesis (the production of red blood cells) and the synthesis of hemoglobin, the protein in red blood cells that transports oxygen. nih.govcaringsunshine.com Its involvement is multifaceted, extending from being a direct structural component of hemoglobin to influencing iron metabolism.
The structure of hemoglobin incorporates a significant amount of histidine. pigprogress.net Specifically, the imidazole side chain of histidine residues within the globin chains plays a critical role in binding heme and modulating the affinity of hemoglobin for oxygen and carbon monoxide. wikipedia.orgnih.gov The distal histidine, in particular, stabilizes the bond between iron and oxygen through hydrogen bonding and acts as a gate for ligands entering the heme pocket. nih.gov This interaction enhances the binding of oxygen while destabilizing the binding of carbon monoxide, which is crucial for efficient oxygen transport. wikipedia.org
Studies have indicated that histidine is essential for globin synthesis. nih.govresearchgate.net Diets deficient in histidine have been shown to predispose healthy individuals to anemia and worsen anemia in patients with chronic uremic conditions. nih.govresearchgate.netkcl.ac.uk This underscores the necessity of adequate histidine for maintaining normal hemoglobin levels.
Furthermore, histidine has been implicated in enhancing the absorption of iron from the diet. nih.govresearchgate.net It can form complexes with iron, potentially facilitating its uptake and utilization, which is a critical step in hemoglobin synthesis. caringsunshine.commdpi.com In some clinical contexts, such as in patients with chronic kidney disease who often suffer from anemia, histidine supplementation has been observed to improve markers of anemia, including hemoglobin levels. nih.govcaringsunshine.commdpi.com Research in anemic dogs has also shown that the administration of histidine can increase the production of new hemoglobin. rupress.org
The antioxidant properties of histidine may also contribute to its role in erythropoiesis. nih.gov By scavenging free radicals and chelating metal ions, histidine can help protect red blood cells and their precursors from oxidative damage, which is particularly relevant in conditions associated with increased oxidative stress. nih.govmdpi.com
Table 2: Research on the Role of Histidine in Erythropoiesis and Hemoglobin Synthesis
| Research Area | Key Findings |
|---|---|
| Hemoglobin Structure and Function | Histidine residues are integral to the structure of hemoglobin, with the distal histidine playing a key role in stabilizing bound oxygen and regulating ligand entry. wikipedia.orgnih.gov |
| Globin Synthesis | Histidine is essential for the synthesis of the globin protein component of hemoglobin. nih.govresearchgate.net |
| Effect of Histidine Deficiency | Histidine-deficient diets can lead to or exacerbate anemia. nih.govresearchgate.netkcl.ac.uk |
| Iron Metabolism | Histidine may enhance the absorption and utilization of iron, a critical component of heme. nih.govresearchgate.netcaringsunshine.com |
| Clinical and Animal Studies | Histidine supplementation has been shown to improve anemia markers in patients with chronic kidney disease and increase hemoglobin production in anemic animals. nih.govcaringsunshine.commdpi.comrupress.org |
| Antioxidant Properties | The antioxidant capabilities of histidine may protect red blood cells from oxidative stress. nih.govmdpi.com |
Future Research Directions and Translational Perspectives
Elucidating Novel Post-Translational Modifications of Histidine
Post-translational modifications (PTMs) of amino acids are crucial for expanding the functional repertoire of proteins beyond the 20 standard amino acids encoded by the genome. nih.gov While PTMs of residues like lysine (B10760008) and cysteine are well-studied, histidine modifications have remained comparatively underexplored. researchgate.net However, recent research has begun to shed light on a variety of histidine PTMs, including methylation, phosphorylation, hydroxylation, and ribosylation, opening up new avenues for investigation. rsc.orgtandfonline.com
Histidine methylation, once considered a rare modification, is now understood to be more widespread and functionally significant. nih.gov For instance, peptidyl-histidine methylation involves the enzymatic transfer of a methyl group from S-adenosylmethionine (SAM) to a histidine residue. ontosight.ai This can result in the formation of tele-methylhistidine, a modification that can alter a protein's chemical properties, thereby affecting its activity, stability, and interactions with other molecules. ontosight.ai The discovery of SETD3 as the first human protein histidine methyltransferase has been a significant breakthrough, linking histidine methylation to the regulation of key cellular processes like cytoskeletal dynamics. nih.gov Recent studies have also identified histidine methylation in histones, specifically at His-82 of H2A and His-39 of H3, suggesting a role in regulating gene expression and adding a new layer to the "histone code". tsukuba.ac.jpresearchgate.net
Histidine phosphorylation is another critical but understudied PTM due to the instability of the phosphoramidate (B1195095) (P-N) bond, which is sensitive to heat and acid. researchgate.net Despite these challenges, research has identified enzymes like NME1 and NME2 as histidine kinases and PHPT1, LHPP, and PGAM5 as phosphohistidine (B1677714) phosphatases, highlighting the reversible nature of this modification. researchgate.net The transient nature of phosphohistidine suggests its involvement in dynamic cellular signaling pathways. nih.gov
Future research will likely focus on identifying and characterizing the enzymes responsible for these and other novel histidine modifications. ontosight.ai Understanding the "writers," "erasers," and "readers" of these PTMs will be essential to unraveling their biological significance in both normal physiology and disease states.
Developing Advanced Chemical Tools for Probing Histidine Function
The study of histidine's diverse roles in protein structure and function necessitates the development of sophisticated chemical tools. rsc.org These tools are crucial for the selective detection and modification of histidine residues within complex biological systems. rsc.org
One promising area of development is the creation of chemical probes that can covalently label histidine. nih.gov For example, aryl sulfonyl fluorides have been shown to serendipitously label histidine residues. nih.gov This has led to the design of more specific probes, such as those based on sulfonyl exchange chemistry, which can target histidine in a site-selective manner. nih.gov Such probes can be used to interrogate the functional consequences of histidine modification and can even serve as an indirect readout for labile PTMs like phosphorylation. nih.gov
Fluorescent probes offer another powerful approach for detecting histidine. Researchers have developed fluorescein-based probes, such as 3-epoxypropoxy fluorescein (B123965) (EPF), that exhibit a significant increase in fluorescence intensity upon selective reaction with histidine in alkaline media. researchgate.net Another strategy involves a colorimetric and fluorescent "off-on" probe that can selectively detect histidine among the twenty standard amino acids, showing a distinct color change and a 99-fold fluorescence enhancement. rsc.org More recent advancements include a singlet oxygen and chemical probe relay labeling method that achieves high selectivity for histidine, enabling its profiling in live cells and the discovery of previously unannotated functional histidine sites. researchgate.net
The incorporation of unnatural amino acids (UAAs) that are analogues of histidine represents another key strategy. rsc.org These analogues can be introduced into proteins either through chemical synthesis or by hijacking the ribosomal machinery. rsc.org For instance, fluorinated histidine analogues like 2-fluorohistidine (B1210974) (2-FHis) and 4-fluorohistidine (4-FHis) have been successfully incorporated into proteins to probe the roles of specific histidine residues in protein interactions. rsc.org
Future efforts in this area will likely focus on improving the specificity and biocompatibility of these chemical tools. The development of probes that can function within living cells and organisms will be particularly valuable for studying the dynamic roles of histidine in real-time. acs.org
Exploring Histidine Analogues for Enzyme Catalysis and Biocatalysis
The unique properties of histidine's imidazole (B134444) side chain make it a frequent participant in enzymatic reactions, where it can act as a nucleophile, a general acid-base catalyst, or a metal ligand. creative-peptides.compnas.org The development and incorporation of histidine analogues into enzymes offer a powerful strategy to fine-tune and expand their catalytic capabilities. nih.govresearchgate.net
One successful example is the use of Nδ-methyl histidine (NMH). By replacing a native histidine with NMH, researchers have been able to enhance the activity of enzymes. For example, incorporating NMH into an enzyme designed for a Morita-Baylis-Hillman reaction repurposed it to catalyze ester hydrolysis. nih.gov The methylation prevents the deprotonation of the imidazole, leading to a positively charged acyl-enzyme intermediate that is more readily hydrolyzed, thus improving the rate-limiting step. nih.gov This approach has been used to improve the conversion yield and reaction scope of esterases and heme-dependent enzymes. nih.gov
More recently, researchers have genetically encoded Nδ-Vinyl Histidine (δVin-H). researchgate.netnih.gov The introduction of this analogue into the catalytic center of an organocatalytic esterase improved its hydrolytic activity in acidic conditions. researchgate.netnih.gov Similarly, its incorporation into myoglobin (B1173299) enhanced its ability to catalyze carbene transfer reactions under aerobic conditions. researchgate.netnih.gov
The genetic code expansion technology, which allows for the site-specific incorporation of unnatural amino acids like these histidine analogues, is a rapidly advancing field. researchgate.net Future research will likely see the development of a wider array of histidine analogues with unique electronic and steric properties. researchgate.net These novel building blocks will enable the creation of bespoke biocatalysts with enhanced stability, novel substrate specificities, and the ability to catalyze reactions not seen in nature.
Investigating the Role of Histidine in Intrinsically Disordered Proteins
Intrinsically disordered proteins (IDPs) lack a stable three-dimensional structure under physiological conditions, instead existing as a heterogeneous ensemble of conformations. nih.gov Histidine residues play a particularly important role in the behavior of IDPs due to the imidazole side chain's pKa being close to physiological pH. portlandpress.com This allows small shifts in pH to alter histidine's charge state, toggling it between a positively charged and a neutral aromatic residue. portlandpress.com
This charge versatility allows histidine to participate in a wide range of interactions, including electrostatic, cation-π, and π-π stacking interactions, which can significantly influence the conformational ensemble of an IDP. acs.org For example, in histidine-rich IDPs, such as the salivary protein Histatin-5, interactions involving the neutral form of histidine (His⁰) are critical for accurate modeling of their compaction at higher pH. acs.org
Histidine residues are also key players in the interaction of IDPs with metal ions. Divalent cations like zinc (Zn²⁺) can trigger the oligomerization of IDPs by binding to histidine-rich motifs. nih.govresearchgate.net This process is crucial for the function of proteins like Histatin-5 and has been implicated in the aggregation of disease-related proteins such as the amyloid-β peptide in Alzheimer's disease. nih.gov The binding of copper ions to histidine-rich motifs in IDPs like the prion protein and α-synuclein has also been linked to the generation of reactive oxygen species (ROS), which is thought to contribute to their role in neurodegenerative disorders. researchgate.net
Future research in this area will focus on developing more sophisticated models that can accurately capture the pH-dependent behavior of histidine in IDPs. acs.org Understanding how histidine-mediated interactions, including metal ion binding, regulate the conformational ensembles and assembly of IDPs will provide critical insights into their roles in both cellular function and the pathogenesis of diseases. nih.gov
Further Research into Dthis compound's Role in Biofilm Inhibition and Antibacterial Strategies
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which protects them from antibiotics and host immune responses, leading to persistent infections. d-nb.info Disrupting biofilm formation is a major goal in the development of new antibacterial therapies. Recent studies have highlighted the potential of D-amino acids, including D-histidine, as anti-biofilm agents. nih.gov
A 2024 study demonstrated that D-histidine can combat biofilm formation by the opportunistic pathogen Pseudomonas aeruginosa. nih.govnih.gov The research showed that D-histidine, without affecting bacterial growth, downregulated the expression of genes associated with virulence and quorum sensing (a system of cell-to-cell communication that regulates biofilm formation). nih.gov Furthermore, D-histidine was found to inhibit the motility of P. aeruginosa and trigger the disassembly of mature biofilms. d-nb.infonih.gov
Crucially, the study also revealed that D-histidine enhanced the susceptibility of P. aeruginosa to the antibiotic amikacin, suggesting a synergistic effect. nih.govnih.gov This indicates that D-histidine could be used in combination with conventional antibiotics to improve their efficacy against biofilm-associated infections. d-nb.info The proposed mechanisms for D-amino acid activity include the inhibition of extracellular protein synthesis and the alteration of the bacterial cell surface properties, which hinders initial adhesion. nih.gov
Another avenue of research involves targeting bacterial histidine kinases (HKs). bohrium.combohrium.com HKs are part of the two-component signaling (TCS) systems that bacteria use to respond to environmental changes and are crucial for virulence and biofilm development. mdpi.comacs.org Since HKs are generally absent in humans, they represent an attractive target for novel antibiotics. bohrium.com Repurposing inhibitors of human proteins, such as Hsp90 inhibitors that share structural homology with bacterial HKs, has shown promise as a strategy for discovering new antibacterial agents. bohrium.com
Future research should focus on elucidating the precise molecular mechanisms by which D-histidine inhibits biofilm formation in a wider range of pathogenic bacteria. researchgate.net Additionally, optimizing the structure of histidine kinase inhibitors to increase their potency and spectrum of activity is a key area for the development of new antibacterial drugs. bohrium.com
Understanding the Specific Roles of Histidine in Diverse Organisms
Histidine is an essential amino acid for many organisms, including humans, poultry, and fish, as they cannot synthesize it de novo and must obtain it from their diet. wikipedia.orgnih.gov Its physiological roles are diverse and vary across different species, reflecting adaptations to specific metabolic needs and environments. mdpi.comnih.gov
In humans and other mammals, histidine metabolism is multifaceted. It can be converted to histamine (B1213489), a key mediator in the immune system and neurotransmission, or catabolized to glutamate (B1630785), which can then enter the citric acid cycle for energy production. ontosight.ainews-medical.net Histidine and histidine-containing dipeptides like carnosine also function as important pH buffers, metal ion chelators, and antioxidants. creative-peptides.commdpi.com Histidine-rich proteins are involved in various functions, from iron-binding in hemoglobin to immunity. mdpi.com
In fish, histidine is crucial for growth, tissue repair, and osmoregulation. repec.org It also plays a significant role in the immune system and acts as an antioxidant. repec.org Dietary histidine requirements vary widely among different fish species, ranging from 0.89% to 3.54% of dietary protein, highlighting species-specific metabolic differences. repec.org In some animal species, dietary supplementation with this compound has been shown to increase the carnosine content in muscle, which can improve meat quality by enhancing its antioxidative capacity and pH buffering. pigprogress.net
In microorganisms and plants, histidine is synthesized through a complex, multi-step pathway. wikipedia.orgontosight.ai In bacteria, histidine metabolism is linked to various adaptive responses. For instance, bacterial histidine kinases are central to two-component signaling systems that control processes like virulence, antibiotic resistance, and biofilm formation. mdpi.com The catabolism of histidine by gut microorganisms can also influence host metabolism and has been linked to conditions like nonalcoholic fatty liver disease (NAFLD). creative-proteomics.com
Future research should continue to explore the comparative biochemistry and physiology of histidine across a broader range of organisms. This will not only enhance our fundamental understanding of this versatile amino acid but may also have practical applications in areas such as human health, aquaculture, and animal husbandry.
Q & A
Q. How does the solubility of DL-histidine compare to its enantiopure form (this compound), and what implications does this have for experimental design?
Dthis compound (racemic mixture) exhibits significantly lower solubility in water compared to this compound. For example, at 20°C, Dthis compound's solubility is 13.9 mg g⁻¹, while this compound’s is 78.1 mg g⁻¹ . This disparity necessitates careful control of supersaturation ratios (β = C₀/s, where C₀ is initial concentration) during nucleation experiments. Researchers should adjust temperature and concentration thresholds depending on the enantiomer used; Dthis compound requires lower temperatures (e.g., 5–15°C) and higher β values (2.6–3.6) to achieve measurable nucleation rates .
Q. What spectroscopic and computational methods are effective for characterizing Dthis compound's structural and electronic properties?
- Solid-State NMR : Reveals coordination behavior with metal ions (e.g., Ag⁺). For Dthis compound-Ag⁺ complexes, distinct ¹H NMR shifts (e.g., α-NH₃⁺ at ~350 ppm, δ-N at ~150 ppm) indicate binding configurations (1:1 or 2:1 stoichiometry) .
- DFT Calculations : Optimize molecular geometry in aqueous/solid phases and predict electronic properties (HOMO-LUMO gaps, vibrational modes). Experimental bond lengths and angles from X-ray diffraction align closely with DFT results .
- IR Spectroscopy : Identifies zwitterionic forms and hydrogen-bonding networks via peaks at ~1500–1600 cm⁻¹ (C=O stretching) and ~3000–3500 cm⁻¹ (N–H/O–H vibrations) .
Q. How can researchers synthesize and characterize Dthis compound coordination polymers for antimicrobial studies?
Mechanochemical grinding with metal salts (e.g., Cu(NO₃)₂ or AgNO₃) produces coordination polymers. Post-synthesis characterization includes:
- PXRD : Confirms crystallinity and phase purity.
- Thermogravimetric Analysis (TGA) : Determines hydration states (e.g., 6 H₂O molecules per formula unit in Bi-Dthis compound complexes) .
- NMR/FTIR : Tracks ligand-metal binding via shifts in imidazole ring protons (~200–350 ppm) and nitrate ion peaks (~50 ppm) .
Advanced Research Questions
Q. What factors govern the nucleation kinetics of Dthis compound, and how do they differ from enantiopure systems?
Dthis compound exhibits slower nucleation rates due to higher interfacial energy (γ) and activation barriers (ΔG*). For example, at β = 2.2 and 15°C, Dthis compound requires ~24 hours to nucleate, whereas this compound nucleates rapidly under similar conditions . Key parameters include:
- Interfacial Energy (γ) : Higher for Dthis compound (γ = 1.8 mJ m⁻²) vs. This compound (γ = 1.2 mJ m⁻²), leading to larger critical nucleus sizes .
- Arrhenius Modeling : ln(J/β) vs. ln⁻²β plots reveal temperature-dependent kinetic (A) and thermodynamic (B) parameters, with Dthis compound showing steeper slopes due to slower kinetics .
Q. How can chiral resolution challenges be addressed in Dthis compound systems?
Racemic Dthis compound tends to crystallize as a centrosymmetric compound (space group P21/c), complicating conglomerate formation. Strategies include:
- Supersaturation Control : Metastable conglomerates (β > 1) require extreme β ≥ 5.6 relative to the racemic form, which risks rapid crystallization of the stable racemic compound .
- SHG Microscopy : Detects non-centrosymmetric domains in racemic crystals, suggesting partial spontaneous resolution during nucleation .
Q. What insights do charge-density analyses provide into Dthis compound's intermolecular interactions?
X-ray charge-density studies reveal:
- Hydrogen-Bonding Networks : Strong O–H···N and N–H···O interactions stabilize the zwitterionic structure.
- Lattice Energies : Comparable to theoretical values (e.g., DFT) but highlight discrepancies in stacking interactions for aromatic systems, necessitating post-HF methods (e.g., MP2) for accurate modeling .
Q. How do isotopic labeling techniques enhance Dthis compound studies in metabolic or mechanistic research?
Stable isotopes (e.g., [α,β,β-²H₃]-Dthis compound or [¹⁵N]-Dthis compound) enable:
- Tracing Metabolic Pathways : NMR/MS detects labeled metabolites in vivo.
- Mechanistic Studies : Differentiates enzyme-substrate interactions (e.g., histidine decarboxylase) via kinetic isotope effects .
Methodological Best Practices
- Induction Time Measurements : Use automated crystallizers (e.g., Crystal16) to monitor light transmission changes under controlled cooling rates (5°C/min) .
- Data Reproducibility : Perform ≥112 induction time replicates per β to account for stochastic nucleation behavior .
- Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal) by separating primary data (≤5 compounds in main text) from supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
